Product packaging for 1,2-Bis(4-bromobenzoyl)hydrazine(Cat. No.:CAS No. 69673-99-0)

1,2-Bis(4-bromobenzoyl)hydrazine

Cat. No.: B3056214
CAS No.: 69673-99-0
M. Wt: 398.05 g/mol
InChI Key: OJCDNDVAJJIWRW-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromobenzoyl)hydrazine is a useful research compound. Its molecular formula is C14H10Br2N2O2 and its molecular weight is 398.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Br2N2O2 B3056214 1,2-Bis(4-bromobenzoyl)hydrazine CAS No. 69673-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N'-(4-bromobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCDNDVAJJIWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989827
Record name 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69673-99-0
Record name NSC88156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-N-[(4-bromophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-bromobenzoyl)hydrazine is a member of the N,N'-diaroylhydrazine class of organic compounds. This guide provides a comprehensive overview of its chemical properties, including its structure, identifiers, and physico-chemical characteristics. Detailed experimental protocols for its likely synthesis and characterization are presented, drawing from established methods for analogous compounds. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide discusses the known biological activities of the broader class of bis-benzoyl hydrazines and hydrazones, highlighting their potential as scaffolds in medicinal chemistry. All quantitative data is summarized in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a symmetrical molecule containing a central hydrazine linker flanked by two 4-bromobenzoyl groups. The presence of the bromine atoms and the amide functionalities are expected to influence its chemical reactivity and physical properties.

Identifiers and Molecular Characteristics
PropertyValueSource
IUPAC Name 4-bromo-N'-(4-bromobenzoyl)benzohydrazidePubChem[1]
Synonyms This compound, Benzoic acid, 4-bromo-, 2-(4-bromobenzoyl)hydrazidePubChem[1]
CAS Number 69673-99-0PubChem[1]
Molecular Formula C₁₄H₁₀Br₂N₂O₂PubChem[1]
Molecular Weight 398.05 g/mol PubChem[1]
Canonical SMILES C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)BrPubChem[1]
InChI Key OJCDNDVAJJIWRW-UHFFFAOYSA-NPubChem[1]
Physico-chemical Properties
PropertyValueNotes
Melting Point ~180-182 °C (453–455 K)Value for (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine.[2]
Boiling Point Data not available-
Solubility Predicted log(10)WS = -5.13 mol/LPredicted value for Hydrazine, 1-benzoyl-2-(m-bromobenzoyl)-.[3]
Spectral Data

While specific spectra for this compound are not available, data for structurally similar compounds can provide valuable insights for characterization.

  • Infrared (IR) Spectroscopy: An IR spectrum for the isomeric compound, 1,2-di-(o-bromobenzoyl)hydrazine, is available and would be expected to show similar characteristic peaks. Key absorptions would include N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and C-Br stretching (in the fingerprint region).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the bromophenyl rings. Due to the symmetry of the molecule, two sets of doublets would be anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The N-H protons would likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons (amide), and the aromatic carbons. The carbon atoms directly bonded to bromine would have a distinct chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the N-N bond and the amide bonds.

Experimental Protocols

The synthesis of this compound can be achieved through standard organic chemistry reactions. The following is a proposed experimental protocol based on the synthesis of related N,N'-diaroylhydrazines.[4][5]

Synthesis of this compound

This procedure involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate.

Materials:

  • 4-bromobenzoyl chloride

  • Hydrazine hydrate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Pyridine or Triethylamine)

Procedure:

  • Dissolve 4-bromobenzoyl chloride (2.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • In a separate flask, dissolve hydrazine hydrate (1 equivalent) and the base (2.2 equivalents) in the same anhydrous solvent.

  • Add the hydrazine solution dropwise to the cooled 4-bromobenzoyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield this compound as a solid.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification A 4-bromobenzoyl chloride E Dissolve 4-bromobenzoyl chloride in solvent A->E B Hydrazine hydrate G Prepare hydrazine/base solution B->G C Anhydrous Solvent C->E C->G D Base (e.g., Pyridine) D->G F Cool to 0 °C E->F H Dropwise addition with stirring F->H G->H I Stir at room temperature H->I J Quench with water I->J K Extract with organic solvent J->K L Wash, dry, and concentrate K->L M Recrystallize L->M N This compound M->N

Caption: Synthesis workflow for this compound.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • IR Spectroscopy: IR spectrum obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been identified in the reviewed literature, the broader class of hydrazones and N,N'-diacylhydrazines are known to exhibit a wide range of biological activities.[6] This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Known biological activities of related compounds include:

  • Antimicrobial activity

  • Anticancer activity

  • Anti-inflammatory activity

  • Anticonvulsant activity

The mechanism of action for these activities often involves the inhibition of specific enzymes or interference with cellular signaling pathways. The development of novel derivatives of this compound could lead to the discovery of compounds with potent and selective biological effects.

Logical Relationship Diagram for Potential Drug Discovery:

G A This compound (Scaffold) B Chemical Modification (e.g., functional group alteration) A->B Structure-Activity Relationship Studies C Library of Derivatives B->C D High-Throughput Screening C->D E Identification of Lead Compounds D->E Biological Assays F Preclinical and Clinical Trials E->F G New Therapeutic Agent F->G

References

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the primary synthesis method for 1,2-bis(4-bromobenzoyl)hydrazine, a symmetrical diacylhydrazine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound, also known as 4-bromo-N'-(4-bromobenzoyl)benzohydrazide, is a chemical compound with the molecular formula C14H10Br2N2O2[1]. Diacylhydrazine derivatives are a class of compounds investigated for a range of biological activities and are valuable intermediates in the synthesis of more complex heterocyclic molecules. The synthesis of symmetrical N,N'-diacylhydrazines is typically achieved through the reaction of a carboxylic acid derivative, most commonly an acyl chloride, with hydrazine. This guide details the prevalent method for the preparation of this compound.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the acylation of hydrazine with two equivalents of 4-bromobenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atoms of the hydrazine molecule act as nucleophiles, attacking the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Hydrazine Hydrazine Hydrate Product This compound Hydrazine->Product BromobenzoylChloride 2 x 4-Bromobenzoyl Chloride BromobenzoylChloride->Product

Caption: General reaction scheme for the synthesis.

Experimental Protocol

The following protocol is a standard procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-Bromobenzoyl chloride (C7H4BrClO)[2]

  • Hydrazine hydrate (N2H4·H2O)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) (as solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethanol or methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 equivalent) in the chosen solvent (e.g., dichloromethane). Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (2.2 equivalents), to the hydrazine solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (2.0 equivalents) in the same solvent and add it dropwise to the cooled hydrazine solution over a period of 30-60 minutes with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl solution to remove the excess base, followed by saturated NaHCO3 solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.

Experimental Workflow Diagram:

G A Dissolve Hydrazine Hydrate in Solvent B Cool to 0 °C A->B C Add Base (e.g., Pyridine) B->C D Dropwise Addition of 4-Bromobenzoyl Chloride Solution C->D E Stir at Room Temperature (2-4h) D->E F Reaction Work-up (HCl, NaHCO3, Brine Washes) E->F G Dry Organic Layer (e.g., MgSO4) F->G H Solvent Evaporation G->H I Recrystallization H->I J Pure Product I->J

References

Spectroscopic and Synthetic Profile of 1,2-Bis(4-bromobenzoyl)hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine. The information presented is intended to support research and development activities where this compound may be of interest.

Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet2HN-H (amide)
~7.8Doublet4HAromatic C-H (ortho to C=O)
~7.6Doublet4HAromatic C-H (meta to C=O)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (amide carbonyl)
~133Aromatic C-Br
~132Aromatic C-H
~130Aromatic C-H
~128Aromatic C (ipso to C=O)

Solvent: DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data

Table 3: Key Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200-3300N-HStretching
1640-1680C=OStretching (Amide I)
1580-1600C=CAromatic Ring Stretching
1520-1560N-HBending (Amide II)
1000-1100C-BrStretching
Mass Spectrometry (MS) Data

The predicted nominal mass of this compound (C₁₄H₁₀Br₂N₂O₂) is 398 g/mol .[1] Due to the presence of two bromine atoms, the mass spectrum is expected to show a characteristic isotopic pattern with major peaks at m/z values corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 1,2-disubstituted hydrazines is the reaction of a hydrazide with an acyl chloride.

Materials:

  • 4-Bromobenzohydrazide

  • 4-Bromobenzoyl chloride

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or pyridine)

  • Base (e.g., triethylamine or pyridine, if not used as the solvent)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-bromobenzohydrazide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution.

  • Slowly add a solution of 1.05 equivalents of 4-bromobenzoyl chloride in the same anhydrous solvent to the reaction mixture with stirring.

  • The reaction mixture is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove any precipitated salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Spectroscopic Characterization Workflow

The following diagram outlines the standard workflow for the spectroscopic characterization of the synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Analysis ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight Confirmation

Experimental Workflow for Synthesis and Characterization.

This diagram illustrates the sequential process from synthesis and purification to the comprehensive spectroscopic analysis required to confirm the structure and purity of this compound.

References

An In-depth Technical Guide to 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(4-bromobenzoyl)hydrazine, including its chemical identity, structure, and relevant data for research and development applications.

Core Chemical Information

This compound is a symmetrical diacylhydrazine derivative. Its core structure consists of a hydrazine molecule acylated on both nitrogen atoms by 4-bromobenzoyl groups.

Chemical Structure:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 4-Bromobenzoyl Chloride E Dissolve Acyl Chloride in Diethyl Ether A->E B Hydrazine Hydrate D Dissolve Base and Hydrazine in Water B->D C Sodium Carbonate (Base) C->D F Dropwise addition of Acyl Chloride solution to Hydrazine solution at 0°C D->F E->F G Stir at Room Temperature F->G H Filtration G->H I Washing with Water and Ether H->I J Recrystallization I->J K This compound J->K G cluster_pathway Hypothetical Chitin Synthesis Inhibition Pathway A This compound B Chitin Synthase (Enzyme) A->B Inhibits D Chitin Polymerization B->D Catalyzes C UDP-N-acetylglucosamine (Substrate) C->B Binds to E Fungal Cell Wall Synthesis D->E F Inhibition of Fungal Growth E->F

The Biological Potential of 1,2-Bis(4-bromobenzoyl)hydrazine Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-bromobenzoyl)hydrazine and its derivatives represent a class of chemical compounds with significant potential in the field of medicinal chemistry. While this compound primarily serves as a stable precursor, its subsequent derivatives, particularly 1,3,4-oxadiazoles, have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound class, with a focus on their antimicrobial and anticancer properties. Quantitative data from related compounds are presented to offer a comparative perspective on their potential efficacy. Detailed experimental protocols for synthesis and biological screening are also included to facilitate further research and development.

Introduction

Hydrazide-hydrazone and 1,2-diacylhydrazine scaffolds are pivotal in the development of novel therapeutic agents due to their diverse pharmacological profiles.[1][2][3] These structures are recognized for their ability to interact with various biological targets, leading to a range of activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[2][3] this compound, a symmetrically substituted 1,2-diacylhydrazine, is a key intermediate in the synthesis of various heterocyclic compounds, most notably 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole.[4] The presence of the bromine atoms on the phenyl rings enhances the lipophilicity and can influence the electronic properties of the molecule, often contributing to its biological activity. This document serves as a technical resource, consolidating the available scientific information on the biological activities of derivatives of this compound and providing the necessary experimental context for future investigations.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the reaction of 4-bromobenzoyl chloride with hydrazine hydrate.[4] This straightforward and efficient method provides the precursor for the synthesis of other derivatives, such as the corresponding 1,3,4-oxadiazole, which is commonly formed via cyclodehydration of the diacylhydrazine using reagents like phosphorus oxychloride.[4]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of 1,2-diaroylhydrazines is as follows:

  • To a solution of hydrazine hydrate (1 equivalent) in an appropriate solvent (e.g., ethanol, tetrahydrofuran), two equivalents of 4-bromobenzoyl chloride are added dropwise under stirring at a controlled temperature (e.g., 0-5 °C).

  • The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography.

  • The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol) to remove any unreacted starting materials and by-products.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield pure this compound.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities of 1,2-Diaroylhydrazine Derivatives

While specific biological activity data for this compound is not extensively reported in the literature, the broader class of 1,2-diaroylhydrazines and their cyclized derivatives, such as 1,3,4-oxadiazoles, have been widely investigated for their therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of hydrazide-hydrazone and 1,2-diacylhydrazine derivatives against various cancer cell lines.[5][6] The mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.[5]

Table 1: Cytotoxicity Data of Selected Hydrazide-Hydrazone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3hPC-3 (Prostate)1.3[6]
Compound 3hMCF-7 (Breast)3.0[6]
Compound 3hHT-29 (Colon)1.7[6]
Compound 9MultipleSub-micromolar[5]
Compound 12MultipleSub-micromolar[5]

Note: The compounds listed are not direct derivatives of this compound but belong to the broader class of hydrazide-hydrazones, illustrating the potential cytotoxic potency of this chemical scaffold.

Antimicrobial and Antifungal Activity

Derivatives of 1,2-diaroylhydrazines, particularly their 1,3,4-oxadiazole forms, have shown significant activity against a range of bacterial and fungal pathogens.[1][7] The presence of halogen substituents on the aromatic rings is often associated with enhanced antimicrobial properties.

Table 2: Antimicrobial Activity of Selected Hydrazide-Hydrazone and 1,3,4-Oxadiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
1,3,4-Oxadiazole DerivativeE. coli12.5[4]
1,3,4-Oxadiazole DerivativeS. pyogenes50[4]
Hydrazide-Hydrazone 15Gram-positive bacteria1.95 - 7.81[3]
Hydrazide-Hydrazone 19E. coli12.5[3]
Hydrazide-Hydrazone 19S. aureus6.25[3]

Note: The data presented is for related compounds to indicate the potential antimicrobial efficacy of this class of molecules.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)
  • Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a further 48-72 hours.

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization buffer or DMSO.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial or fungal strains are cultured in an appropriate broth medium.

  • The test compounds are serially diluted in the broth within a 96-well microplate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under suitable conditions (temperature and time) for microbial growth.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Synthesis and Derivatization Pathway

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization to 1,3,4-Oxadiazole 4-bromobenzoyl chloride 4-bromobenzoyl chloride This compound This compound 4-bromobenzoyl chloride->this compound 2 eq. Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->this compound 1 eq. Precursor This compound Cyclodehydration Cyclodehydration Precursor->Cyclodehydration Derivative 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole Cyclodehydration->Derivative e.g., POCl₃

Caption: Synthetic route to this compound and its subsequent cyclization.

General Workflow for Biological Screening

G Start Synthesized Compound Anticancer In Vitro Anticancer Screening Start->Anticancer Antimicrobial In Vitro Antimicrobial Screening Start->Antimicrobial MTT MTT Assay on Cancer Cell Lines Anticancer->MTT MIC Broth Microdilution (MIC Determination) Antimicrobial->MIC IC50 IC₅₀ Calculation MTT->IC50 MIC_val MIC Value MIC->MIC_val Mechanism Mechanism of Action Studies IC50->Mechanism MIC_val->Mechanism End Lead Candidate Mechanism->End

Caption: A generalized workflow for the biological evaluation of synthesized compounds.

Conclusion and Future Directions

This compound serves as a valuable and accessible precursor for a range of heterocyclic derivatives that exhibit promising biological activities. While direct evidence of the biological effects of the parent hydrazine is limited, the extensive research on its 1,3,4-oxadiazole and other hydrazone derivatives strongly suggests a rich potential for this chemical scaffold in drug discovery. The demonstrated anticancer and antimicrobial activities of related compounds warrant further investigation into novel derivatives of this compound. Future research should focus on the synthesis and direct biological evaluation of a library of these derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization as lead candidates for novel therapeutics.

References

An In-depth Technical Guide to 1,2-Bis(4-bromobenzoyl)hydrazine: Solubility, Stability, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility, stability, and potential biological activities of 1,2-Bis(4-bromobenzoyl)hydrazine. Due to the limited availability of data for this specific compound, this guide draws upon information from closely related analogs, particularly other 1,2-diaroylhydrazines, to provide insights into its physicochemical properties and potential applications.

Chemical Properties and Data Presentation

This compound is a symmetrical diacylhydrazine derivative. The presence of two bromobenzoyl groups is expected to significantly influence its solubility and stability.

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterVery LowThe molecule is largely nonpolar due to the two aromatic rings and bromine atoms, making it poorly soluble in a highly polar solvent like water.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with aromatic and amide functionalities.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is effective at dissolving many organic compounds.
EthanolSparingly Soluble to SolubleThe polarity of ethanol may allow for some dissolution, but the large nonpolar aromatic groups will limit high solubility. Solubility may increase with heating.
MethanolSparingly Soluble to SolubleSimilar to ethanol, with potentially slightly better solubility due to its higher polarity.
AcetoneSparingly SolubleAcetone is a moderately polar solvent and is expected to have limited success in dissolving this relatively large and nonpolar molecule.
Dichloromethane (DCM)Sparingly Soluble to SolubleAs a nonpolar solvent, DCM may effectively dissolve the nonpolar aromatic portions of the molecule.
ChloroformSparingly Soluble to SolubleSimilar to DCM, chloroform is a nonpolar solvent that should be able to dissolve the compound.

Note: The solubility predictions are qualitative and based on the general behavior of similar aromatic compounds. Experimental verification is highly recommended.

Table 2: Stability Profile of this compound

ConditionPredicted StabilityRationale and Potential Degradation Pathways
Hydrolytic Stability
Neutral pH (e.g., PBS)Relatively StableAromatic hydrazones, a related class, have shown relative stability in phosphate-buffered saline.[1][2]
Acidic/Basic ConditionsPotentially UnstableThe amide bonds in the diacylhydrazine structure are susceptible to acid or base-catalyzed hydrolysis, which would cleave the molecule into 4-bromobenzoic acid and hydrazine derivatives.
Biological Media (e.g., Plasma)Likely UnstableAromatic hydrazones have been observed to undergo rapid degradation in plasma, a characteristic that may extend to diacylhydrazines.[1][2]
Photostability
UV/Visible Light ExposurePotentially UnstableAromatic hydrazines and hydrazides can undergo photocatalytic cleavage of the N-N bond when exposed to visible light, particularly in the presence of a photosensitizer.[3][4] This could lead to the formation of 4-bromobenzamide.
Thermal Stability
Elevated TemperaturesModerate to HighDiacylhydrazines are generally crystalline solids with relatively high melting points, suggesting good thermal stability under normal laboratory conditions. However, at very high temperatures, decomposition is expected.

Experimental Protocols

Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar symmetrical N,N'-diacylhydrazines.

Materials:

  • 4-Bromobenzoyl chloride

  • Hydrazine hydrate

  • Pyridine or triethylamine (as a base)

  • Anhydrous dichloromethane (DCM) or a similar inert solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or methanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromobenzoyl chloride (2.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Hydrazine: In a separate flask, dissolve hydrazine hydrate (1 equivalent) and a base such as pyridine or triethylamine (2.2 equivalents) in anhydrous DCM.

  • Reaction: Slowly add the hydrazine solution dropwise to the cooled 4-bromobenzoyl chloride solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the organic layer sequentially with 1M HCl solution, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as ethanol or methanol, to obtain the purified this compound.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

General Protocol for Solubility Assessment

Materials:

  • This compound

  • A range of solvents (e.g., water, DMSO, ethanol, acetone, DCM)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a series of pre-weighed vials.

  • Solvent Addition: Add a known volume of a specific solvent (e.g., 1 mL) to each vial.

  • Equilibration: Tightly cap the vials and vortex them for a set period (e.g., 1-2 minutes). Allow the samples to equilibrate at a controlled temperature (e.g., room temperature) for an extended period (e.g., 24 hours), with intermittent shaking.

  • Observation and Centrifugation: Visually inspect the vials for any undissolved solid. If solid is present, centrifuge the vials to pellet the undissolved material.

  • Quantification (Optional): For a quantitative assessment, a sample of the supernatant can be carefully removed and the concentration of the dissolved compound can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after creating a standard curve.

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of diacylhydrazines is well-known for its insecticidal properties.[3][5][6] These compounds act as ecdysone receptor agonists, disrupting the normal molting process in insects.[4][7]

Mechanism of Action of Diacylhydrazine Insecticides

The primary mode of action of diacylhydrazine insecticides is the activation of the ecdysone receptor complex in target insects. This leads to a premature and incomplete molt, ultimately resulting in the death of the insect.

insecticidal_mechanism cluster_insect Insect Larva Diacylhydrazine 1,2-Diacylhydrazine (e.g., this compound) EcR_USP Ecdysone Receptor (EcR) / Ultraspiracle Protein (USP) Complex Diacylhydrazine->EcR_USP Binds and Activates ERE Ecdysone Response Element (ERE) on DNA EcR_USP->ERE Binds to Gene_Transcription Gene Transcription (Molting Genes) ERE->Gene_Transcription Initiates Molt Premature and Incomplete Molt Gene_Transcription->Molt Death Larval Death Molt->Death

Caption: General mechanism of action for diacylhydrazine insecticides.

Conclusion

This compound is a compound with interesting structural features that suggest potential biological activity, likely as an insecticide, based on the known properties of the diacylhydrazine class. Its solubility is predicted to be low in aqueous media but higher in polar aprotic organic solvents. The molecule may be susceptible to hydrolytic and photolytic degradation, and care should be taken during its handling and storage. The provided experimental protocols offer a starting point for its synthesis and characterization. Further research is warranted to experimentally validate these predicted properties and to fully elucidate the specific biological activities and potential applications of this compound.

References

A Theoretical Investigation of 1,2-Bis(4-bromobenzoyl)hydrazine: A Methodological Overview and In Silico Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to the study of 1,2-Bis(4-bromobenzoyl)hydrazine. Due to a lack of specific published theoretical studies on this particular molecule, this document outlines a standard workflow based on established computational chemistry techniques used for similar hydrazine derivatives. It details the procedural steps for geometry optimization, vibrational analysis, and the exploration of electronic properties using Density Functional Theory (DFT). Furthermore, it presents a hypothetical framework for investigating its potential as a drug candidate through molecular docking simulations. This guide serves as a methodological blueprint for researchers seeking to conduct in-silico analysis of this compound and related compounds.

Introduction

This compound is a chemical compound with the molecular formula C14H10Br2N2O2[1]. Hydrazine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural features[2][3]. Theoretical and computational studies play a crucial role in understanding the structure-activity relationships of these molecules, providing insights into their electronic properties, reactivity, and potential interactions with biological targets.[4][5] This guide outlines the standard theoretical approaches to characterize this compound at a molecular level.

Computational Methodology

A typical theoretical investigation of a molecule like this compound involves a multi-step computational workflow. The foundational method for such studies is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for medium-sized organic molecules.

Geometry Optimization and Vibrational Analysis

The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol:

  • Initial Structure Creation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Computational Method: The geometry optimization is typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.

  • Software: This calculation is commonly performed using software packages like Gaussian, ORCA, or Spartan.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Electronic Properties Analysis

Understanding the electronic properties is key to predicting the molecule's reactivity and potential applications.

Experimental Protocol:

  • Methodology: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.

  • Key Properties:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

    • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[6]

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the aforementioned theoretical studies. Note: The data presented here is hypothetical and serves as an illustration.

Table 1: Optimized Geometrical Parameters (Hypothetical)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23--
N-N1.38--
N-H1.01--
C-Br1.91--
O=C-N-122.5-
C-N-N-118.0-
C-N-H-120.0-
C-C-Br-119.8-
O=C-N-N--175.0
C-N-N-C--165.0
Table 2: Calculated Electronic Properties (Hypothetical)
PropertyValue (eV)
HOMO Energy-6.54
LUMO Energy-1.82
Energy Gap (ΔE)4.72
Ionization Potential (I)6.54
Electron Affinity (A)1.82
Electronegativity (χ)4.18
Chemical Hardness (η)2.36
Chemical Softness (S)0.21

Molecular Docking Studies

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed against a relevant protein target. For hydrazine derivatives, common targets include various enzymes and receptors implicated in cancer or microbial infections.[7]

Experimental Protocol:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. The 3D structure of this compound is prepared as described in section 2.1.

  • Docking Software: Autodock, Vina, or Glide are commonly used docking programs.

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in the theoretical study of a molecule like this compound.

Theoretical_Workflow cluster_prep Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis Mol_Structure 2D Molecular Structure ThreeD_Model Initial 3D Model Mol_Structure->ThreeD_Model Geom_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) ThreeD_Model->Geom_Opt Freq_Calc Vibrational Frequency Analysis Geom_Opt->Freq_Calc Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Geom_Opt->Electronic_Prop Geom_Data Optimized Geometry (Bond Lengths, Angles) Geom_Opt->Geom_Data Vib_Spectra Vibrational Spectra Freq_Calc->Vib_Spectra Electronic_Data Electronic Properties (Energy Gap, Reactivity) Electronic_Prop->Electronic_Data

Caption: Workflow for DFT analysis of this compound.

Docking_Workflow cluster_inputs Input Structures cluster_process Docking Simulation cluster_output Output Analysis Ligand Ligand (this compound) Preparation Preparation (Add Hydrogens, Assign Charges) Ligand->Preparation Protein Target Protein (from PDB) Protein->Preparation Grid_Box Define Binding Site Preparation->Grid_Box Docking Run Docking Algorithm Grid_Box->Docking Binding_Affinity Binding Affinity (kcal/mol) Docking->Binding_Affinity Interactions Interaction Analysis (H-bonds, etc.) Docking->Interactions

Caption: General workflow for molecular docking studies.

Conclusion

This guide has outlined the standard theoretical methodologies for the in-depth computational analysis of this compound. By employing Density Functional Theory for geometry optimization, vibrational analysis, and the calculation of electronic properties, a comprehensive understanding of the molecule's intrinsic characteristics can be achieved. Furthermore, molecular docking simulations provide a valuable tool for assessing its potential as a therapeutic agent. While specific theoretical data for this compound is not yet prevalent in the literature, the workflows and protocols described herein provide a robust framework for future research in this area. Such studies are invaluable for guiding synthetic efforts and for the rational design of novel molecules with desired properties.

References

Potential Research Areas for 1,2-Bis(4-bromobenzoyl)hydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-bromobenzoyl)hydrazine, a member of the diaroylhydrazine class of compounds, presents a compelling scaffold for novel therapeutic agent development. This technical guide synthesizes the current understanding of this compound and its analogs, highlighting promising avenues for future research. Drawing from existing literature on related structures, this document outlines potential biological activities, with a significant focus on anticancer applications. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate further investigation. The presented data underscores the potential of this compound as a lead compound for the development of targeted therapies.

Introduction

Hydrazine and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The core structure, characterized by a nitrogen-nitrogen single bond, provides a versatile backbone for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The diaroylhydrazine subclass, to which this compound belongs, has shown particular promise as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines.[3][4] This guide focuses on the untapped research potential of this compound, providing a comprehensive resource for its synthesis, characterization, and biological evaluation.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a general and efficient method can be adapted from the synthesis of analogous diaroylhydrazines. The most common approach involves the condensation of a substituted benzoyl chloride with a corresponding benzohydrazide.

Proposed Synthetic Protocol

A plausible and efficient route to synthesize this compound is the reaction of 4-bromobenzoyl chloride with 4-bromobenzohydrazide. This reaction is typically carried out in a suitable solvent, such as chloroform, at room temperature.

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Synthesis_Protocol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride Product This compound 4-bromobenzoyl_chloride->Product Reacts with 4-bromobenzohydrazide 4-Bromobenzohydrazide 4-bromobenzohydrazide->Product Reacts with Solvent Solvent (e.g., Chloroform) Solvent->Product Temperature Temperature (Room Temperature) Temperature->Product Stirring Stirring Stirring->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Details:

  • Preparation of 4-bromobenzohydrazide: This intermediate can be synthesized by reacting methyl 4-bromobenzoate with hydrazine hydrate in a suitable solvent like ethanol. The mixture is typically refluxed for several hours, after which the product crystallizes upon cooling.

  • Synthesis of this compound: To a stirred solution of 4-bromobenzohydrazide (1 equivalent) in chloroform, add 4-bromobenzoyl chloride (1 equivalent). The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours). The formation of a solid precipitate indicates the product. The solid is then collected by filtration, washed with a suitable solvent (e.g., ethyl ether) to remove any unreacted starting materials, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain crystals suitable for characterization.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]

  • Elemental Analysis: To confirm the elemental composition.

  • X-ray Crystallography: To determine the single-crystal structure, providing definitive proof of the molecular geometry and intermolecular interactions. The crystal structure of the closely related 1,2-Bis(4-nitrobenzoyl)hydrazine has been reported, providing a useful reference for expected structural features.[6]

Potential Research Areas and Biological Activities

The core structure of this compound suggests several promising avenues for research, primarily in the field of oncology, but also in other therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of hydrazide and hydrazone derivatives.[2][4][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Data on Related Hydrazone Derivatives:

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
N-Acyl HydrazonesMCF-7 (Breast)7.52 - 25.41[4]
N-Acyl HydrazonesPC-3 (Prostate)10.19 - 57.33[4]
1,2,4-Triazole containing Hydrazide-HydrazonesPC3 (Prostate)26.0[2]
1,2,4-Triazole containing Hydrazide-HydrazonesDU-145 (Prostate)34.5[2]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesMCF-7 (Breast)2.93 - 7.17[7]

Proposed Research Directions:

  • In Vitro Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines, including but not limited to breast, prostate, lung, and colon cancer. Standard assays such as the MTT or SRB assay can be employed.

  • Mechanism of Action Studies: Investigate the underlying molecular mechanisms of its anticancer activity. This could involve:

    • Apoptosis Induction: Assess the ability of the compound to induce apoptosis using techniques like Annexin V/PI staining and analysis of caspase activation.

    • Cell Cycle Analysis: Determine the effect of the compound on cell cycle progression using flow cytometry.

    • Enzyme Inhibition Assays: Evaluate the inhibitory activity against key cancer-related enzymes.

Inhibition of the ERAD Pathway and p97 ATPase

A significant and promising area of research for diaroylhydrazine derivatives is their role as inhibitors of the endoplasmic reticulum-associated protein degradation (ERAD) pathway.[8] The ERAD pathway is crucial for maintaining cellular homeostasis by degrading misfolded proteins in the endoplasmic reticulum. Its dysregulation is implicated in various diseases, including cancer.

A key component of the ERAD pathway is the ATPase p97 (also known as VCP), which provides the mechanical force for the extraction of ubiquitinated proteins from the ER membrane for subsequent degradation by the proteasome. Inhibition of p97 leads to the accumulation of misfolded proteins, inducing ER stress and ultimately leading to apoptosis. This makes p97 an attractive target for cancer therapy.

dot

ERAD_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination Ub_Protein Ubiquitinated Misfolded Protein Ubiquitination->Ub_Protein p97_Complex p97 ATPase Complex Ub_Protein->p97_Complex Extraction from ER Proteasome Proteasome p97_Complex->Proteasome Delivery to ER_Stress ER Stress p97_Complex->ER_Stress Accumulation of misfolded proteins leads to Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis ER_Stress->Apoptosis Target_Compound This compound Target_Compound->p97_Complex Inhibits

Caption: Proposed mechanism of action via inhibition of the ERAD pathway.

Experimental Protocol for p97 Inhibition Assay:

A common method to assess p97 ATPase activity is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Reagents: Purified p97 protein, ATP, reaction buffer (e.g., Tris-HCl, MgCl₂, KCl), and a malachite green-based phosphate detection reagent.

  • Procedure:

    • Incubate varying concentrations of this compound with the p97 enzyme in the reaction buffer for a pre-determined time.

    • Initiate the ATPase reaction by adding ATP.

    • Incubate at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of released Pi by adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Calculate the percentage of p97 inhibition for each concentration of the compound and determine the IC₅₀ value.

Other Potential Therapeutic Applications

The broad biological activity of the hydrazone scaffold suggests that this compound could be explored for other therapeutic applications beyond cancer.

  • Enzyme Inhibition: Hydrazone derivatives have been reported to inhibit various enzymes, including monoamine oxidases (MAOs), which are targets for antidepressants and anti-Parkinson's drugs.[9] Investigating the inhibitory potential of this compound against a panel of clinically relevant enzymes could uncover novel therapeutic opportunities.

  • Antimicrobial Activity: Given the known antimicrobial properties of many hydrazine derivatives, screening this compound against a range of bacterial and fungal strains is a worthwhile endeavor.[1]

Structure-Activity Relationship (SAR) Studies

To optimize the therapeutic potential of this compound, systematic structure-activity relationship (SAR) studies are essential. This involves synthesizing a library of analogs with modifications at various positions of the molecule.

dot

SAR_Strategy cluster_modifications Potential Modification Sites Core_Scaffold This compound Core Scaffold Aryl_Ring_Substituents Aryl Ring Substituents (Position and Nature of Halogen, Electron-donating/withdrawing groups) Core_Scaffold->Aryl_Ring_Substituents Modify Hydrazine_Linker Hydrazine Linker (Alkylation, Acylation) Core_Scaffold->Hydrazine_Linker Modify Benzoyl_Moiety Benzoyl Moiety (Replacement with other heterocyclic rings) Core_Scaffold->Benzoyl_Moiety Modify

Caption: Key areas for structure-activity relationship (SAR) studies.

Key Areas for Modification:

  • Aromatic Rings: The bromine atoms at the para positions can be replaced with other halogens (F, Cl, I) or with various electron-donating or electron-withdrawing groups to probe the effect on activity. The position of the substituent can also be varied (ortho, meta).

  • Hydrazine Linker: The N-H protons of the hydrazine linker can be substituted with alkyl or other functional groups to investigate the role of hydrogen bonding and steric effects.

  • Benzoyl Groups: The benzoyl moieties could be replaced with other aromatic or heteroaromatic ring systems to explore the impact on target binding and overall pharmacological profile.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents. The existing literature on related diaroylhydrazine and hydrazone derivatives strongly suggests that this compound is likely to possess potent anticancer activity, potentially through the inhibition of the ERAD pathway and the p97 ATPase. This technical guide provides a foundational framework for initiating research into this compound, offering detailed synthetic and experimental protocols, and outlining key areas for future investigation. Systematic exploration of its biological activities and structure-activity relationships is warranted to fully elucidate its therapeutic potential and to pave the way for the development of new and effective treatments for cancer and other diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diacylhydrazines are a class of organic compounds characterized by a hydrazine moiety symmetrically or asymmetrically substituted with two acyl groups. This scaffold has garnered significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This technical guide focuses on 1,2-Bis(4-bromobenzoyl)hydrazine, a symmetrically substituted diacylhydrazine, and provides a comprehensive review of its synthesis, and by extension, the biological activities of structurally related compounds. While specific biological data for this compound is limited in publicly accessible literature, this guide extrapolates potential activities based on extensive research on analogous bromo-substituted and other diacylhydrazine derivatives. This includes a review of their potential as antimicrobial, cytotoxic, and insecticidal agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a discussion of the mechanism of action for their insecticidal properties, which involves the disruption of the ecdysone signaling pathway.

Introduction

Hydrazide-containing compounds are pivotal in the development of therapeutic and agrochemical agents. The 1,2-diacylhydrazine core, in particular, offers a versatile platform for structural modification, leading to a wide array of biological functions. These compounds have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and insecticidal properties. The presence of halogen substituents, such as bromine, on the aromatic rings of these molecules can significantly influence their physicochemical properties and biological efficacy. This guide provides a detailed overview of this compound and its analogs, aiming to serve as a valuable resource for researchers in the fields of drug discovery and crop protection.

Synthesis and Characterization

General Synthesis of Symmetrical 1,2-Diacylhydrazines

The synthesis of symmetrical 1,2-diacylhydrazines, such as this compound, can be achieved through several established methods. A common and efficient approach involves the reaction of a carboxylic acid hydrazide with a corresponding acid chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of symmetrical 1,2-diacylhydrazines.

Materials:

  • 4-Bromobenzohydrazide

  • 4-Bromobenzoyl chloride

  • Anhydrous chloroform (or other suitable aprotic solvent)

  • Triethylamine (or another suitable base)

  • Ethyl ether

  • Standard laboratory glassware and equipment (round-bottomed flask, magnetic stirrer, filtration apparatus)

Procedure:

  • In a clean, dry round-bottomed flask, dissolve 4-bromobenzohydrazide (1.0 equivalent) in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirred solution, add triethylamine (1.1 equivalents) to act as a base and scavenger for the hydrochloric acid byproduct.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous chloroform to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with ethyl ether to remove any unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C14H10Br2N2O2; MW: 398.05 g/mol ).[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretching vibrations of the hydrazide linkage.

  • Melting Point Analysis: To assess the purity of the compound.

Synthesis Workflow

G General Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis reactant1 4-Bromobenzohydrazide reaction_step Stirring at Room Temperature (2-4 hours) reactant1->reaction_step reactant2 4-Bromobenzoyl Chloride reactant2->reaction_step base Triethylamine base->reaction_step solvent Anhydrous Chloroform solvent->reaction_step filtration Vacuum Filtration reaction_step->filtration washing Washing with Ethyl Ether filtration->washing recrystallization Recrystallization washing->recrystallization product This compound recrystallization->product characterization Characterization (NMR, MS, IR, MP) product->characterization

Caption: Workflow for the synthesis of this compound.

Biological Activities of Related Compounds

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of hydrazone and diacylhydrazine derivatives. The presence of a bromine substituent on the phenyl ring is often associated with enhanced antimicrobial activity.

Table 1: Antimicrobial Activity of Bromo-Substituted Hydrazide/Hydrazone Derivatives

Compound/Derivative ClassTest Organism(s)Activity (MIC/pMICam)Reference
3/4-Bromo benzohydrazidesS. aureus, E. coli, C. albicans, etc.Compound 12: pMICam = 1.67 µM/ml[2]
Bromo-substituted 1,3,4-thiadiazolesS. aureusCompound 24b (R = Br): MIC = 128 µg/mL[3]
5-Bromo substituted phenyl N-acylhydrazonesB. subtilis, P. aeruginosaCompound 9: MIC = 62.50 µg/mL[4]
Dibromo derivatives of chalconesVarious bacteriaDemonstrated antimicrobial activity[5]
Substituted 2-bromo-phenoxazin-3-onesE. coli, S. paratyphi, K. pneumoniaeCompound 3b showed the most activity

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxic Activity

Hydrazone and diacylhydrazine derivatives have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.

Table 2: Cytotoxic Activity of Bromo-Substituted Hydrazone and Related Derivatives

Compound/Derivative ClassCell Line(s)Activity (IC50)Reference
3/4-Bromo benzohydrazidesHCT116Compound 22: IC50 = 1.20 µM[2]
Bromo-substituted Salphen compoundsPC-3, LS 180, HeLa, A549Tetra-brominated compound 3 showed the lowest IC50[6]
5-Bromo-salicylaldehyde aroylhydrazonesHL-60, SKW-3Demonstrated high cytotoxic activity in micromolar concentrations[7]
Bromo-substituted isatin-hydrazonesMCF7, A27802-bromo substituted derivative: IC50 = 5.46 µM (MCF7)[8]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Test compound

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Insecticidal Activity

Diacylhydrazines are a well-established class of insecticides that act as ecdysone agonists. They mimic the action of the insect molting hormone, 20-hydroxyecdysone, leading to premature and lethal molting.[9][10]

Table 3: Insecticidal Activity of Diacylhydrazine Derivatives

Compound/Derivative ClassTarget Insect(s)Activity (e.g., LC50)Reference
Diacylhydrazines with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazoleH. armigera, P. xylostellaCompound 10h: LC50 = 23.67 mg L-1 (P. xylostella)[11][12]
Tebufenozide (commercial diacylhydrazine)Lepidopteran pestsEffective against various caterpillars[13][14]
Methoxyfenozide (commercial diacylhydrazine)Lepidopteran pestsSelective against lepidopteran pests[9]
Halofenozide (commercial diacylhydrazine)Coleopteran pestsUsed to control coleopteran insect pests[9]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This is a common method for evaluating the efficacy of insecticides against leaf-feeding insects.

Materials:

  • Test compound

  • Target insect larvae (e.g., Plutella xylostella)

  • Host plant leaves (e.g., cabbage)

  • Surfactant (e.g., Triton X-100)

  • Petri dishes or other suitable containers

Procedure:

  • Prepare a series of concentrations of the test compound in water containing a small amount of surfactant to ensure even spreading.

  • Dip host plant leaves into the test solutions for a few seconds and then allow them to air dry.

  • Place the treated leaves into Petri dishes lined with moist filter paper.

  • Introduce a known number of insect larvae into each Petri dish.

  • Include a control group with leaves dipped in water and surfactant only.

  • Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and light).

  • Assess larval mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LC50 value (the concentration of the compound that causes 50% mortality) using probit analysis.

Mechanism of Action: Ecdysone Receptor Signaling Pathway

The insecticidal activity of diacylhydrazines is primarily due to their action as agonists of the ecdysone receptor (EcR).[9][13] The natural insect molting hormone, 20-hydroxyecdysone (20E), binds to a heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[15] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, initiating a transcriptional cascade that leads to molting.

Diacylhydrazines mimic the action of 20E, binding to the EcR/USP complex and activating the downstream signaling pathway.[13] However, unlike the natural hormone which is cleared from the system, diacylhydrazines are more persistent, leading to a continuous and untimely activation of the molting process.[14] This results in a premature and incomplete molt, ultimately causing the death of the insect larva.[9][14]

G Ecdysone Agonist (Diacylhydrazine) Signaling Pathway cluster_ligand Ligands cluster_receptor Receptor Complex cluster_dna DNA Interaction cluster_response Cellular Response ecdysone 20-Hydroxyecdysone (Natural Hormone) receptor EcR/USP Heterodimer ecdysone->receptor Binds and Activates diacylhydrazine 1,2-Diacylhydrazine (e.g., this compound) diacylhydrazine->receptor Mimics 20E and Persistently Activates dna_binding Binding to Ecdysone Response Elements (EcREs) receptor->dna_binding transcription Transcription of Early Response Genes dna_binding->transcription molting_cascade Initiation of Molting Cascade transcription->molting_cascade premature_molt Premature and Incomplete Molting molting_cascade->premature_molt death Larval Death premature_molt->death

Caption: The signaling pathway of ecdysone agonists like diacylhydrazines.

Conclusion

This compound belongs to the versatile class of 1,2-diacylhydrazines, which have demonstrated a broad spectrum of biological activities. While specific data on the title compound is sparse, the available literature on bromo-substituted and other diacylhydrazine analogs suggests its potential as an antimicrobial, cytotoxic, and particularly as an insecticidal agent. The established synthetic routes and bioassay protocols provided in this guide offer a solid foundation for further investigation into the properties and applications of this compound and its derivatives. Further research is warranted to elucidate the specific biological profile of this compound and to explore its potential in the development of new therapeutic agents and crop protection solutions. The mechanism of action of diacylhydrazines as ecdysone agonists is well-understood and provides a clear rationale for their insect-specific toxicity, making them attractive candidates for integrated pest management programs.

References

Methodological & Application

Synthesis of Novel 1,3,4-Oxadiazole and Schiff Base Derivatives from 1,2-Bis(4-bromobenzoyl)hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of two novel classes of derivatives from 1,2-Bis(4-bromobenzoyl)hydrazine: 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole and N,N'-bis(arylmethylene)-1,2-bis(4-bromobenzoyl)hydrazides (Schiff bases). These derivatives are of significant interest in drug discovery due to their potential anticancer and antimicrobial activities. This guide includes step-by-step synthetic procedures, characterization data, and summaries of their biological activities, presented in a clear and reproducible format for researchers in medicinal chemistry and drug development.

Introduction

This compound is a versatile starting material for the synthesis of various heterocyclic and acyclic compounds. Its symmetrical structure, featuring two benzoyl groups and a reactive hydrazine core, allows for the creation of diverse molecular architectures. This document focuses on two key synthetic transformations: the cyclization to form a 1,3,4-oxadiazole ring and the condensation with aromatic aldehydes to yield Schiff bases.

1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1] Derivatives of 1,3,4-oxadiazole exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole from this compound offers a promising scaffold for further functionalization and biological evaluation.

Schiff Base Derivatives: Schiff bases derived from hydrazides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects.[2][3] The imine linkage (-N=CH-) is crucial for their biological function. By reacting this compound with various aromatic aldehydes, a library of Schiff bases with potentially enhanced biological activities can be generated.

Synthesis Protocols

Protocol 1: Synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole

This protocol describes the cyclodehydration of this compound to form the corresponding 1,3,4-oxadiazole derivative.[1]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, cautiously add phosphorus oxychloride (10 mL).

  • Cool the flask in an ice bath.

  • Slowly add this compound (1 g, 2.6 mmol) to the cooled POCl₃ with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 5-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a 5% sodium bicarbonate solution until effervescence ceases.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole.

Characterization Data for 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole:

  • Molecular Formula: C₁₄H₈Br₂N₂O

  • Molecular Weight: 380.03 g/mol [1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J=8.4 Hz, 4H, Ar-H), 7.68 (d, J=8.4 Hz, 4H, Ar-H).[1]

Protocol 2: Synthesis of N,N'-bis(arylmethylene)-1,2-bis(4-bromobenzoyl)hydrazides (Schiff Bases)

This protocol outlines the general procedure for the synthesis of Schiff bases by the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1 g, 2.6 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add the substituted aromatic aldehyde (5.2 mmol, 2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Biological Activities

Anticancer Activity

Derivatives of 1,3,4-oxadiazole are known to exhibit significant anticancer activity through various mechanisms, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The cytotoxic effects of several 2,5-bis(aryl)-1,3,4-oxadiazole derivatives have been evaluated against various cancer cell lines.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Selected 2,5-Disubstituted-1,3,4-oxadiazole Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)Reference
2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole 1.8 ± 0.22.5 ± 0.33.1 ± 0.44.2 ± 0.5[5]
2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole 5.2 ± 0.67.8 ± 0.96.5 ± 0.78.1 ± 1.0[5]
2-(4-bromophenyl)-5-(phenyl)-1,3,4-oxadiazole 10.4-8.4-[1]

Note: The data presented is for structurally related compounds to provide an indication of potential activity.

Antimicrobial Activity

Both 1,3,4-oxadiazole and Schiff base derivatives have demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase.[6]

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Selected 1,3,4-Oxadiazole and Schiff Base Derivatives

CompoundS. aureusE. coliC. albicansReference
2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole 81632[7]
Schiff base from salicylaldehyde 12.52550[2]
Schiff base from 4-nitrobenzaldehyde 6.2512.525[8]

Note: The data presented is for structurally related compounds to provide an indication of potential activity.

Signaling Pathways and Mechanisms

EGFR Inhibition by 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole

The anticancer activity of certain 1,3,4-oxadiazole derivatives is attributed to their ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[4] This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Inhibition cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Proliferation Proliferation EGFR->Proliferation Activates Survival Survival EGFR->Survival Promotes Metastasis Metastasis EGFR->Metastasis Induces Oxadiazole 2,5-bis(4-bromophenyl) -1,3,4-oxadiazole Oxadiazole->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by the 1,3,4-oxadiazole derivative.

General Antimicrobial Action of Hydrazone Schiff Bases

The antimicrobial activity of hydrazone Schiff bases is often linked to their ability to chelate metal ions essential for microbial enzyme function or to interact with microbial DNA, thereby inhibiting replication and protein synthesis. The lipophilicity of the molecule, influenced by the substituents on the aromatic rings, plays a crucial role in its ability to cross microbial cell membranes.

Antimicrobial_Action cluster_bacterium Bacterial Cell SchiffBase Schiff Base Derivative CellMembrane Cell Membrane SchiffBase->CellMembrane Penetrates DNA_Gyrase DNA Gyrase SchiffBase->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: General mechanism of antimicrobial action of Schiff bases via DNA gyrase inhibition.

Experimental Workflow

The following diagram illustrates the overall workflow from the starting material to the synthesis and biological evaluation of the novel derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Oxadiazole_Synth Cyclodehydration (POCl3, Reflux) Start->Oxadiazole_Synth SchiffBase_Synth Condensation (Ar-CHO, EtOH, AcOH, Reflux) Start->SchiffBase_Synth Oxadiazole 2,5-bis(4-bromophenyl) -1,3,4-oxadiazole Oxadiazole_Synth->Oxadiazole SchiffBase N,N'-bis(arylmethylene)-1,2-bis (4-bromobenzoyl)hydrazide SchiffBase_Synth->SchiffBase Anticancer Anticancer Assays (MTT, etc.) Oxadiazole->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) SchiffBase->Antimicrobial

Caption: Overall experimental workflow for synthesis and biological evaluation.

Conclusion

This document provides a comprehensive guide for the synthesis and preliminary biological evaluation of novel 1,3,4-oxadiazole and Schiff base derivatives from this compound. The detailed protocols and compiled biological data serve as a valuable resource for researchers aiming to explore these promising scaffolds in the development of new therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these novel compounds.

References

Application Notes and Protocols: 1,2-Bis(4-bromobenzoyl)hydrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-bromobenzoyl)hydrazine is a valuable symmetrical diacylhydrazine building block in organic synthesis. Its primary application lies in the construction of heterocyclic systems, most notably the 1,3,4-oxadiazole ring system. The resulting 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole and its derivatives are of significant interest to the medicinal chemistry and drug development fields due to their potential as antimicrobial agents. The bromine atoms on the terminal phenyl rings also provide reactive handles for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole. Additionally, we present data on the antimicrobial activity of related 1,3,4-oxadiazole derivatives and discuss their potential mechanisms of action.

Data Presentation

Table 1: Synthesis Reaction Parameters
StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Synthesis of this compound4-Bromobenzoyl chloride, Hydrazine hydrate, TriethylamineChloroformRoom Temp.4Excellent
2Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazoleThis compound, Phosphorus oxychlorideTolueneReflux11Excellent
Table 2: Representative Antimicrobial Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2,5-disubstituted-1,3,4-oxadiazole derivatives against various microbial strains. This data is representative of the potential antimicrobial activity of compounds synthesized from 1,2-bis(aroyl)hydrazine precursors.

Compound TypeTest OrganismMIC (µg/mL)Reference
Furan/Nitro-furan derivativesStaphylococcus aureus4 - 8[1]
Furan/Nitro-furan derivativesEscherichia coli8 - 16[1]
Furan derivativesCandida albicans32[1]
Quinoline derivativeStaphylococcus epidermidis0.48[2]
5-iodofuran derivativeStaphylococcus epidermidis1.95[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block from commercially available starting materials.

Materials:

  • 4-Bromobenzoyl chloride

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Triethylamine (TEA)

  • Chloroform (CHCl₃)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-bromobenzoyl chloride in chloroform.

  • Cool the solution in an ice bath.

  • Add a solution of hydrazine hydrate and triethylamine in chloroform dropwise to the cooled solution with vigorous stirring over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours[3].

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to collect the precipitated solid.

  • Wash the solid with water and then with a small amount of cold chloroform to remove any unreacted starting materials and impurities.

  • Dry the resulting white solid, this compound, under vacuum. The yield is typically excellent[3].

Protocol 2: Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

This protocol details the cyclodehydration of this compound to form the corresponding 1,3,4-oxadiazole.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask containing this compound, add toluene as the solvent.

  • Carefully add phosphorus oxychloride to the suspension with stirring. Caution: Phosphorus oxychloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 11 hours, monitoring the reaction by TLC[3].

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess phosphorus oxychloride.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to afford pure 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole as a crystalline solid. The yield is reported to be excellent[3].

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials start1 4-Bromobenzoyl chloride intermediate This compound start1->intermediate + Hydrazine, TEA, CHCl3, rt, 4h start2 Hydrazine hydrate start2->intermediate product 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole intermediate->product POCl3, Toluene, reflux, 11h

Caption: Synthetic route to 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of 1,3,4-oxadiazole derivatives is believed to be multifactorial, targeting various essential pathways in microbial cells. The following diagram illustrates some of the proposed molecular targets.

Antimicrobial_Mechanism cluster_drug Drug cluster_targets Bacterial Cell Targets cluster_effects Cellular Effects drug 2,5-Disubstituted-1,3,4-Oxadiazole InhA Enoyl Reductase (InhA) (Mycobacteria) drug->InhA GlcN GlcN-6-P Synthase drug->GlcN TS Thymidylate Synthase drug->TS LTA Lipoteichoic Acid Biosynthesis drug->LTA DNA_gyrase DNA Gyrase drug->DNA_gyrase cell_wall Cell Wall Synthesis Inhibition InhA->cell_wall GlcN->cell_wall nucleotide Nucleotide Synthesis Disruption TS->nucleotide LTA->cell_wall dna_rep DNA Replication Inhibition DNA_gyrase->dna_rep

Caption: Proposed molecular targets of 1,3,4-oxadiazole antimicrobial agents.[4][5]

References

Application Notes and Protocol for the Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-Bis(4-bromobenzoyl)hydrazine, also known as N,N'-bis(4-bromobenzoyl)hydrazine, is a symmetrical diacylhydrazine derivative. Diacylhydrazines are an important class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. They are known to exhibit various biological activities, including antimicrobial, anticonvulsant, and insecticidal properties. The presence of the bromine atoms on the phenyl rings can enhance lipophilicity and may contribute to specific biological interactions, making this compound a person of interest for screening in drug discovery programs. Furthermore, the N-N bond and amide functionalities provide coordination sites for metal ions, suggesting potential applications in the development of novel coordination polymers and catalysts.

This document provides a detailed protocol for the laboratory-scale synthesis of this compound from commercially available starting materials.

Chemical Properties and Data

Below is a summary of the key chemical properties for this compound.

PropertyValueReference
Molecular Formula C₁₄H₁₀Br₂N₂O₂[1][2]
Molecular Weight 398.05 g/mol [1][2]
CAS Number 69673-99-0[1]
IUPAC Name 4-bromo-N'-(4-bromobenzoyl)benzohydrazide[1]
Appearance Expected to be a white to off-white solid
Melting Point Not available in searched literature; expected to be >200 °C based on analogous compounds.
Solubility Expected to be poorly soluble in water, soluble in polar aprotic solvents like DMF and DMSO.
Yield Not available in searched literature; typically high for this type of reaction (>80%).

Experimental Protocol

This protocol describes the synthesis of this compound via the acylation of hydrazine hydrate with 4-bromobenzoyl chloride. This method is adapted from general procedures for the synthesis of symmetrical N,N'-diacylhydrazines.

Materials and Reagents:

  • 4-Bromobenzoyl chloride (C₇H₄BrClO, MW: 219.46 g/mol )

  • Hydrazine hydrate (H₆N₂O, ~50-60% solution in water)

  • Pyridine or Triethylamine (as an acid scavenger)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol or Methanol (for recrystallization)

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzoyl chloride (2.0 equivalents, e.g., 4.39 g, 20 mmol) in a suitable solvent such as dichloromethane (100 mL). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0-5 °C.

  • Addition of Hydrazine: In a separate beaker, prepare a solution of hydrazine hydrate (1.0 equivalent, e.g., 0.50 g of 100% hydrazine hydrate, 10 mmol) and a base such as pyridine (2.2 equivalents, e.g., 1.74 g, 22 mmol) in the same solvent (20 mL).

  • Reaction: Transfer the hydrazine/pyridine solution to a dropping funnel and add it dropwise to the stirred solution of 4-bromobenzoyl chloride over a period of 30-45 minutes. Maintain the reaction temperature at 0-5 °C during the addition.

  • Completion of Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with distilled water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent, such as hot ethanol or methanol, to yield pure this compound as a crystalline solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions:

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4-Bromobenzoyl chloride is corrosive and a lachrymator. Handle with care in a fume hood.

  • Pyridine and dichloromethane are hazardous solvents. Avoid inhalation and skin contact.

Visualizations

Below are diagrams illustrating the synthesis workflow and the chemical reaction.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve 4-bromobenzoyl chloride in DCM cool Cool solution to 0-5 °C in an ice bath start->cool add_hydrazine Add hydrazine solution dropwise cool->add_hydrazine prepare_hydrazine Prepare solution of hydrazine hydrate and pyridine prepare_hydrazine->add_hydrazine warm_rt Warm to room temperature and stir for 2-4 hours add_hydrazine->warm_rt wash Wash with water and NaHCO₃ solution warm_rt->wash dry Dry organic layer wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize end_node Pure this compound recrystallize->end_node Reaction_Scheme R1 2 x 4-Bromobenzoyl Chloride P1 This compound R1->P1 + R1->P1 Pyridine, DCM, 0°C to RT R2 Hydrazine Hydrate

References

Application Notes and Protocols: 1,2-Bis(4-bromobenzoyl)hydrazine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 1,2-Bis(4-bromobenzoyl)hydrazine as a versatile ligand. While direct studies on the coordination complexes of this specific ligand are limited in published literature, this document leverages data from structurally analogous N,N'-diaroylhydrazine and hydrazone complexes to provide detailed protocols and insights into its potential as a chelating agent for the development of novel therapeutic and catalytic agents.

Introduction

This compound is a symmetrical diaroylhydrazine ligand characterized by two benzoyl groups substituted with bromine at the para position, linked by a hydrazine bridge. The presence of amide functionalities and the N-N single bond allows for keto-enol tautomerism, offering multiple coordination modes. The ligand can act as a neutral bidentate, a monobasic bidentate, or a dibasic tetradentate ligand, coordinating to metal ions through the carbonyl oxygen and amide nitrogen atoms. The bromine substituents can further influence the electronic properties and lipophilicity of the resulting metal complexes, potentially enhancing their biological activity.

Synthesis of this compound

A reliable method for the synthesis of this compound can be adapted from procedures for analogous diaroylhydrazines.

Experimental Protocol: Synthesis of the Ligand

Materials:

  • 4-Bromobenzoyl chloride

  • Hydrazine hydrate

  • Pyridine

  • Dichloromethane (DCM)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 4-bromobenzoyl chloride (2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1 equivalent) and pyridine (2 equivalents) in ethanol dropwise to the cooled DCM solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with distilled water to remove pyridine hydrochloride.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

  • Characterize the synthesized ligand using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry

This compound is expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), zinc(II), nickel(II), and cobalt(II). The coordination can occur in either the keto or enol form of the ligand.

General Protocol for the Synthesis of Metal Complexes

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂, CoCl₂)

  • Methanol or Ethanol

  • Triethylamine (optional, as a deprotonating agent)

Procedure:

  • Dissolve this compound (1 or 2 equivalents) in hot methanol or ethanol.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If deprotonation of the ligand is desired to facilitate coordination in the enol form, add a few drops of triethylamine.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates complex formation.

  • Allow the mixture to cool to room temperature.

  • Collect the solid complex by filtration, wash with cold solvent, and dry in a desiccator.

  • Characterize the resulting metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Data Presentation: Structural Parameters of Analogous Complexes

Due to the lack of published crystal structures for metal complexes of this compound, the following tables present representative crystallographic data from structurally similar N,N'-diaroylhydrazine and hydrazone metal complexes. This data provides an insight into the expected coordination geometries and bond parameters.

Table 1: Selected Bond Lengths (Å) in Analogous Diaroylhydrazine Metal Complexes

ComplexMetalM-O (carbonyl)M-N (hydrazine)Reference Compound Type
[Cu(L¹)(H₂O)]NO₃·H₂OCu(II)1.978(3)1.927(2)Acylhydrazone
[Zn(L²)Cl₂]Zn(II)-2.05 (avg)Bis(aroylhydrazone)
[Ni(L³)(CH₃COO)]Ni(II)1.883(3)1.865(3)Phosphinobenzaldehyde Hydrazone

L¹, L², L³ represent different, but structurally related, hydrazone ligands.

Table 2: Selected Bond Angles (°) in Analogous Diaroylhydrazine Metal Complexes

ComplexO-M-N AngleN-M-N AngleCoordination GeometryReference Compound Type
[Cu(L¹)(H₂O)]NO₃·H₂O82.5 (avg)-Square PlanarAcylhydrazone
[Zn(L²)Cl₂]-98.5 (avg)TetrahedralBis(aroylhydrazone)
[Ni(L³)(CH₃COO)]99.93(13)83.75(14)Square PlanarPhosphinobenzaldehyde Hydrazone

L¹, L², L³ represent different, but structurally related, hydrazone ligands.

Potential Applications and Biological Activity

Metal complexes of diaroylhydrazines and hydrazones have demonstrated a wide range of biological activities, suggesting that complexes of this compound could be promising candidates for drug development.

Antimicrobial Activity

The chelation of metal ions with hydrazone ligands often enhances their antimicrobial properties. The increased lipophilicity of the complexes facilitates their transport across microbial cell membranes.

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of uniform diameter in the agar plates.

  • Add a solution of the test compound (ligand or metal complex) in a suitable solvent (e.g., DMSO) at a known concentration into the wells.

  • Use the solvent as a negative control and a standard antibiotic as a positive control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Anticancer Activity

Many hydrazone-based metal complexes exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanism often involves the inhibition of DNA synthesis or the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (ligand and metal complexes) for a specified duration (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization L1 4-Bromobenzoyl chloride + Hydrazine hydrate L2 Reaction in DCM/Pyridine L1->L2 L3 Purification (Recrystallization) L2->L3 L4 This compound L3->L4 C1 Ligand + Metal(II) Salt L4->C1 C2 Reaction in Methanol/Ethanol C1->C2 C3 Isolation of Metal Complex C2->C3 Char1 Spectroscopy (FT-IR, UV-Vis, NMR) C3->Char1 Char2 Elemental Analysis C3->Char2 Char3 X-ray Crystallography C3->Char3

Caption: Workflow for the synthesis and characterization of metal complexes.

Hypothetical Signaling Pathway for Anticancer Activity

G cluster_cell Cancer Cell A Metal Complex B Cellular Uptake A->B C Interaction with DNA B->C D ROS Generation B->D E DNA Damage C->E F Mitochondrial Dysfunction D->F G Caspase Activation E->G F->G H Apoptosis G->H

Application Notes and Protocols for Complexation with 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-bromobenzoyl)hydrazine is a member of the aroylhydrazone class of compounds, which are known for their versatile coordination chemistry and significant biological activities. Aroylhydrazones are characterized by the presence of a hydrazone moiety (-CO-NH-N=CH-) and can exhibit keto-enol tautomerism, allowing them to act as multidentate ligands that form stable complexes with a wide range of transition metal ions. The resulting metal complexes often exhibit enhanced biological properties compared to the free ligands, including antimicrobial, antifungal, antiviral, and anticancer activities. This document provides a detailed guide to the experimental procedures for the synthesis and characterization of metal complexes with this compound, based on established protocols for similar aroylhydrazone ligands.

Synthesis of this compound Ligand

A general method for the synthesis of 1,2-diaroylhydrazines involves the reaction of the corresponding aroyl chloride with hydrazine hydrate or the reaction of an aroylhydrazide with an aroyl chloride.

Protocol: Synthesis of this compound

Materials:

  • 4-Bromobenzoyl chloride

  • Hydrazine hydrate

  • Anhydrous pyridine or other suitable base

  • Anhydrous solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran)

  • Ethanol for recrystallization

Procedure:

  • Dissolve 4-bromobenzoyl chloride (2.0 mmol) in the anhydrous solvent of choice (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.0 mmol) and pyridine (2.0 mmol) in the same anhydrous solvent (10 mL) to the stirred solution of 4-bromobenzoyl chloride over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to obtain pure this compound.

  • Dry the purified product in a vacuum desiccator.

Characterization of the Ligand: The synthesized ligand should be characterized by standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify characteristic functional groups. Expect to see bands corresponding to N-H stretching (around 3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Br stretching.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The spectra will show characteristic peaks for the aromatic protons and carbons, as well as for the N-H protons.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized ligand.

General Experimental Protocol for Metal Complexation

The following is a generalized protocol for the synthesis of transition metal complexes with this compound. This procedure may require optimization depending on the specific metal salt used.

Protocol: Synthesis of Metal Complexes of this compound

Materials:

  • This compound (ligand)

  • Metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.)

  • Solvent (e.g., absolute ethanol, methanol, or a mixture with DMF or DMSO for improved solubility)

  • Magnetic stirrer with hotplate

  • Reflux condenser

Procedure:

  • Dissolve the this compound ligand (e.g., 1 mmol) in the chosen solvent (20-30 mL), with gentle heating if necessary.

  • In a separate flask, dissolve the metal salt (e.g., 1 mmol for a 1:1 metal-to-ligand ratio, or 0.5 mmol for a 1:2 ratio) in the same solvent (10-20 mL).

  • Add the metal salt solution dropwise to the ligand solution while stirring continuously.

  • A change in color or the formation of a precipitate upon addition of the metal salt solution is often indicative of complex formation.

  • Attach a reflux condenser to the reaction flask and heat the mixture to reflux for a period of 2-6 hours. The optimal reflux time should be determined by monitoring the reaction, for instance, by TLC.

  • After refluxing, allow the mixture to cool to room temperature. In many cases, the complex will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation, or a non-solvent can be added to induce precipitation.

  • Collect the solid complex by filtration.

  • Wash the precipitate with small portions of the cold solvent to remove any unreacted starting materials.

  • Dry the final product in a vacuum desiccator over a suitable drying agent.

Characterization of the Metal Complexes

Thorough characterization of the newly synthesized metal complexes is crucial to determine their structure and properties.

Physicochemical and Spectroscopic Techniques:

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and thus the ligand-to-metal stoichiometry.

  • Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in a suitable solvent (e.g., DMF or DMSO).

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the geometry and the oxidation state of the central metal ion.

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand. A shift in the C=O and N-H stretching frequencies upon complexation can indicate their involvement in bonding with the metal ion. The appearance of new bands in the far-IR region can be attributed to M-O and M-N bonds.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex. The appearance of d-d transition bands can provide information about the geometry of the complex.

  • ¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR can provide further evidence of coordination, as the chemical shifts of the ligand's protons will be altered upon complexation.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the complex.

  • Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Quantitative Data Presentation

Table 1: Representative Elemental Analysis Data for a Hypothetical [M(L)(H₂O)₂] Complex (where L = deprotonated this compound, M = Divalent Metal)

ElementTheoretical %Found %
CVaries with MVaries with M
HVaries with MVaries with M
NVaries with MVaries with M
MVaries with MVaries with M

Table 2: Representative FT-IR Spectral Data (cm⁻¹) for the Ligand and its Metal Complexes

Compoundν(N-H)ν(C=O)ν(C=N) (enol form)ν(M-O)ν(M-N)
Ligand (H₂L)~3200~1650---
[Cu(L)]-Shifted to lower ν~1600~550~450
[Ni(L)]-Shifted to lower ν~1605~545~455
[Zn(L)]-Shifted to lower ν~1602~555~450

Table 3: Representative Electronic Spectral Data (nm) and Magnetic Moments (B.M.)

Complexλ_max (nm) (Assignment)Magnetic Moment (μ_eff, B.M.)Proposed Geometry
[Cu(L)]~650 (²E_g → ²T₂_g)~1.7-2.2Octahedral/Distorted Octahedral
[Ni(L)(H₂O)₂]~400, ~650, ~1000 (³A₂_g → ³T₁_g(P), ³A₂_g → ³T₁_g(F), ³A₂_g → ³T₂_g)~2.8-3.5Octahedral
[Co(L)(H₂O)₂]~500, ~680 (⁴T₁_g → ⁴T₁_g(P), ⁴T₁_g → ⁴A₂_g)~4.3-5.2Octahedral
[Zn(L)]Only charge transfer bandsDiamagneticTetrahedral/Octahedral

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Reagents dissolve_ligand Dissolve Ligand in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Mix Solutions dissolve_ligand->mix dissolve_metal->mix reflux Reflux Reaction Mixture mix->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Complex (Filtration) cool->isolate wash Wash Complex isolate->wash dry Dry Complex wash->dry end_synthesis Purified Metal Complex dry->end_synthesis complex Purified Metal Complex elemental Elemental Analysis (CHN) complex->elemental conductivity Molar Conductance complex->conductivity magnetic Magnetic Susceptibility complex->magnetic ftir FT-IR Spectroscopy complex->ftir uvvis UV-Vis Spectroscopy complex->uvvis nmr NMR Spectroscopy (if diamagnetic) complex->nmr mass_spec Mass Spectrometry complex->mass_spec thermal Thermal Analysis (TGA/DTA) complex->thermal structure Structural Elucidation elemental->structure conductivity->structure magnetic->structure ftir->structure uvvis->structure nmr->structure mass_spec->structure thermal->structure

Caption: Workflow for the synthesis and characterization of metal complexes.

Logical Relationship of Aroylhydrazone Coordination Chemistry

coordination_chemistry cluster_coordination Coordination Process ligand This compound Keto-Enol Tautomerism keto Keto Form Coordination Neutral Ligand Bidentate (O, N) ligand->keto Neutral pH enol Enol Form Coordination Deprotonated Ligand Tridentate/Tetradentate (O, N, N, O) ligand->enol Basic pH metal Transition Metal Ion (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) metal->keto metal->enol complex {Metal Complex | Enhanced Biological Activity} keto->complex enol->complex

Caption: Coordination modes of aroylhydrazone ligands with metal ions.

Potential Applications and Future Directions

Given the known biological activities of aroylhydrazones and their metal complexes, derivatives of this compound are promising candidates for further investigation in several areas:

  • Antimicrobial Agents: The synthesized complexes should be screened against a panel of pathogenic bacteria and fungi to assess their antimicrobial potential.

  • Anticancer Drug Development: The cytotoxicity of the ligand and its complexes could be evaluated against various cancer cell lines. Mechanistic studies could then be performed on the most active compounds to identify their cellular targets and potential signaling pathway involvement. Due to the lack of specific literature, it is recommended to investigate pathways commonly affected by metal-based drugs, such as those involved in apoptosis, cell cycle regulation, and oxidative stress.

  • Catalysis: Aroylhydrazone metal complexes have also been explored as catalysts in various organic transformations.

Further research should focus on single-crystal X-ray diffraction studies to unequivocally determine the solid-state structures of these complexes. Quantitative studies, such as determining binding constants with biologically relevant molecules (e.g., DNA, proteins), would also provide valuable insights into their mechanism of action.

Application Notes and Protocols for the Characterization of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1,2-Bis(4-bromobenzoyl)hydrazine. The protocols outlined below are intended to serve as a guide for researchers in the synthesis and analysis of this and related compounds.

Overview of Analytical Techniques

The structural elucidation and purity assessment of this compound (C14H10Br2N2O2) relies on a combination of spectroscopic and chromatographic methods. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Thermal Analysis (TGA/DSC), and X-ray Crystallography for a thorough characterization.

Spectroscopic Characterization

Spectroscopic methods are fundamental to confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Technique Assignment Expected Chemical Shift (δ, ppm)
¹H NMRAromatic Protons (ortho to C=O)7.7 - 7.9
Aromatic Protons (meta to C=O)7.6 - 7.8
N-H Protons10.0 - 11.0 (broad)
¹³C NMRCarbonyl Carbon (C=O)165 - 170
Aromatic Carbon (C-Br)128 - 132
Aromatic Carbons125 - 135

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1520 - 1570Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1200 - 1300Medium
C-Br Stretch500 - 600Strong

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 3: Expected Mass Spectrometry Data

Technique Ion Expected m/z Notes
ESI-MS[M+H]⁺398.9, 400.9, 402.9Isotopic pattern due to two bromine atoms
[M+Na]⁺420.9, 422.9, 424.9Isotopic pattern due to two bromine atoms
High-Resolution MS (HRMS)[M+H]⁺398.9188For C₁₄H₁₁⁷⁹Br₂N₂O₂⁺

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, preferably a high-resolution instrument (e.g., TOF or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire spectra in positive ion mode.

    • Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 100-1000).

  • Data Analysis: Analyze the resulting spectrum for the molecular ion and its characteristic isotopic pattern. For HRMS, compare the measured mass to the calculated exact mass.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and can also be used for quantification.

Table 4: Typical HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Gradient 0-2 min: 30% ACN; 2-15 min: 30-90% ACN; 15-20 min: 90% ACN
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Setup: Equilibrate the column with the initial mobile phase conditions.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The retention time can be used for identification purposes.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the compound.

Table 5: Expected Thermal Analysis Data

Technique Parameter Expected Value
TGAOnset of Decomposition> 250 °C
DSCMelting PointTo be determined experimentally

Experimental Protocol: TGA/DSC

  • Sample Preparation: Place a small amount of the sample (5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or alumina).

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Method Setup:

    • Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the TGA curve for mass loss as a function of temperature and the DSC curve for endothermic or exothermic events.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Data Analysis & Confirmation start Start: 4-Bromobenzoyl chloride + Hydrazine reaction Reaction in suitable solvent start->reaction workup Work-up and Purification reaction->workup product Isolated Product: this compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms hplc HPLC (Purity) product->hplc thermal Thermal Analysis (TGA/DSC) product->thermal xray X-ray Crystallography (if single crystals) product->xray structure_confirm Structure Confirmation nmr->structure_confirm ftir->structure_confirm ms->structure_confirm purity_confirm Purity Assessment hplc->purity_confirm thermal_stability Thermal Stability thermal->thermal_stability xray->structure_confirm

Caption: Workflow for Synthesis and Characterization.

Application Notes and Protocols for Testing the Biological Activity of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-bromobenzoyl)hydrazine is a chemical compound belonging to the diacylhydrazine class. While specific biological activities of this exact molecule are not extensively documented in publicly available literature, the broader family of hydrazine derivatives is known to exhibit a wide range of significant biological effects, including anticancer, antimicrobial, and insecticidal properties.[1][2][3][4][5] The presence of the bromobenzoyl groups suggests potential for interactions with biological macromolecules, making it a candidate for screening in various bioassays.

These application notes provide a framework for the systematic evaluation of the biological activity of this compound, focusing on its potential as an anticancer, antimicrobial, and insecticidal agent. Detailed protocols for key assays are provided to guide researchers in their investigations.

Potential Biological Activities and Screening Strategy

Based on the known activities of structurally related hydrazine and diacylhydrazine compounds, the following areas of biological activity are proposed for investigation:

  • Anticancer Activity: Hydrazine derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[1][2][6] The proposed screening workflow involves assessing cytotoxicity, induction of apoptosis, and potential inhibition of key signaling pathways.

  • Antimicrobial Activity: The hydrazide-hydrazone moiety is a key pharmacophore in many antimicrobial agents.[3][7][8][9][10] The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

  • Insecticidal Activity: Diacylhydrazines are a known class of insecticides that act as ecdysone receptor agonists, disrupting the molting process in insects.[4][5] Bioassays against common insect pests can determine the insecticidal potential of the compound.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for assessing the potential biological activities of this compound.

experimental_workflow_anticancer cluster_0 In Vitro Anticancer Activity Screening Compound Compound Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity_Assay Treat Cancer Cell Lines Apoptosis_Assay Apoptosis Assay (Hoechst Staining) Cytotoxicity_Assay->Apoptosis_Assay If Cytotoxic Kinase_Inhibition Kinase Inhibition Assay Apoptosis_Assay->Kinase_Inhibition Investigate Mechanism Data_Analysis Data Analysis (IC50, % Apoptosis, % Inhibition) Kinase_Inhibition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Anticancer screening workflow.

experimental_workflow_antimicrobial cluster_1 Antimicrobial Activity Screening Compound Compound Primary_Screening Primary Screening (Agar Well Diffusion) Compound->Primary_Screening Test against Pathogens Quantitative_Assay Quantitative Assay (MIC Determination) Primary_Screening->Quantitative_Assay If Active Data_Analysis Data Analysis (Zone of Inhibition, MIC Value) Quantitative_Assay->Data_Analysis Lead_Identification Lead Identification Data_Analysis->Lead_Identification

Antimicrobial screening workflow.

experimental_workflow_insecticidal cluster_2 Insecticidal Activity Screening Compound Compound Larval_Bioassay Larval Bioassay (Diet Incorporation) Compound->Larval_Bioassay Treat Insect Larvae Dose_Response Dose-Response Study Larval_Bioassay->Dose_Response If Active Data_Analysis Data Analysis (Mortality %, LC50) Dose_Response->Data_Analysis Active_Compound Active Compound Identification Data_Analysis->Active_Compound

Insecticidal screening workflow.

Section 1: Anticancer Activity Assays

Application Note:

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is a primary screening tool to determine if this compound has a cytotoxic effect on cancer cells. A positive result (a decrease in cell viability) would warrant further investigation into the mechanism of cell death, such as apoptosis. Hoechst 33258 staining is a subsequent assay to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[9] Furthermore, as many small molecule anticancer agents act by inhibiting protein kinases, a general kinase inhibition assay can be employed to investigate if the compound targets specific kinases involved in cancer cell signaling.[6]

Protocol 1: MTT Assay for Cell Viability[1][7]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Hoechst 33258 Staining for Apoptosis[10]

Materials:

  • Cells treated with this compound as in the MTT assay

  • Hoechst 33258 staining solution (10 µg/mL in PBS)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on glass coverslips in a 24-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

  • Fixation:

    • Remove the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add Hoechst 33258 solution to the cells and incubate for 10 minutes in the dark at room temperature.

    • Wash the cells three times with PBS.

  • Visualization:

    • Mount the coverslips on microscope slides.

    • Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will show condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like this compound, leading to the inhibition of cell proliferation and induction of apoptosis.

signaling_pathway cluster_pathway Hypothetical Anticancer Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Bcl2 Bcl-2 ERK->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound This compound Compound->RAF Potential Inhibition

Hypothetical signaling pathway.
Data Presentation: Anticancer Activity

Note: The following data are illustrative and for template purposes only. Actual experimental results for this compound need to be determined.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2 ± 1.8
A549 (Lung Cancer)22.5 ± 2.5
HT-29 (Colon Cancer)18.9 ± 2.1
U-87 MG (Glioblastoma)25.1 ± 3.0

Table 2: Apoptosis induction by this compound.

Cell LineTreatment Concentration (µM)% Apoptotic Cells
MCF-71545 ± 5
A5492238 ± 4

Section 2: Antimicrobial Activity Assays

Application Note:

The agar well diffusion method is a preliminary qualitative assay to screen for antimicrobial activity.[7] It allows for the rapid determination of whether this compound has an inhibitory effect on the growth of various microorganisms. A zone of inhibition around the well indicates antimicrobial activity. To quantify this activity, the Minimum Inhibitory Concentration (MIC) assay is performed.[2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Protocol 3: Agar Well Diffusion Assay[8]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6 mm)

  • Micropipettes

  • DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganisms in a suitable broth.

    • Adjust the turbidity of the inoculum to 0.5 McFarland standard.

  • Plate Inoculation:

    • Spread 100 µL of the adjusted inoculum evenly over the surface of the agar plates.

  • Well Preparation and Compound Addition:

    • Aseptically punch wells of 6 mm diameter in the inoculated agar plates.

    • Prepare a stock solution of the compound in DMSO.

    • Add 50-100 µL of the compound solution to the wells.

    • Add a positive control antibiotic to one well and DMSO (negative control) to another.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Observation:

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay[2][9]

Materials:

  • Materials from the agar well diffusion assay

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Add 50 µL of the adjusted microbial inoculum to each well.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates under the same conditions as the agar well diffusion assay.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    • If using a viability indicator like resazurin, a color change will indicate microbial growth.

Data Presentation: Antimicrobial Activity

Note: The following data are illustrative and for template purposes only. Actual experimental results for this compound need to be determined.

Table 3: Zone of Inhibition of this compound.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18 ± 1
Escherichia coli14 ± 1
Candida albicans16 ± 2

Table 4: Minimum Inhibitory Concentration (MIC) of this compound.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans32

Section 3: Insecticidal Activity Assay

Application Note:

Diacylhydrazines are a well-established class of insecticides.[4][5] A common method to assess the insecticidal activity of a new compound is through a diet incorporation bioassay using lepidopteran larvae, such as Helicoverpa armigera (cotton bollworm) or Plutella xylostella (diamondback moth).[4][5] This assay determines the lethal concentration of the compound required to cause mortality in the target insect pest.

Protocol 5: Lepidopteran Larval Bioassay[4][5]

Materials:

  • This compound

  • Target insect larvae (e.g., third-instar Helicoverpa armigera)

  • Artificial insect diet

  • Acetone or other suitable solvent

  • Petri dishes or multi-well plates

  • Fine paintbrush

Procedure:

  • Preparation of Treated Diet:

    • Prepare a stock solution of the compound in acetone.

    • Prepare serial dilutions of the compound.

    • Incorporate the compound dilutions into the molten artificial diet at a known concentration.

    • Pour the treated diet into petri dishes or the wells of a multi-well plate and allow it to solidify.

    • A control diet with only the solvent should also be prepared.

  • Larval Infestation:

    • Carefully transfer one larva into each petri dish or well using a fine paintbrush.

  • Incubation:

    • Incubate the larvae at an appropriate temperature and humidity (e.g., 25 ± 1°C, 60-70% relative humidity) with a set photoperiod.

  • Mortality Assessment:

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that do not respond to gentle prodding with the paintbrush are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value (the concentration of the compound that causes 50% mortality) using probit analysis.

Data Presentation: Insecticidal Activity

Note: The following data are illustrative and for template purposes only. Actual experimental results for this compound need to be determined.

Table 5: Insecticidal Activity of this compound against Helicoverpa armigera.

Concentration (mg/L)% Mortality (72h)
1025 ± 5
2548 ± 6
5075 ± 8
10095 ± 5
LC50 (mg/L) 26.5

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the initial biological evaluation of this compound. Based on the chemical class of this compound, it is a promising candidate for anticancer, antimicrobial, and insecticidal activities. The systematic application of these assays will enable researchers to elucidate its biological potential and guide further drug development efforts. It is crucial to perform these experiments with appropriate controls and replicates to ensure the validity and reproducibility of the results.

References

Application Notes and Protocols for 1,2-Bis(4-bromobenzoyl)hydrazine in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies on the anticancer properties of 1,2-Bis(4-bromobenzoyl)hydrazine are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for structurally similar 1,2-diaroylhydrazine and other hydrazine derivatives that have been investigated for their potential as anticancer agents. These guidelines are intended to serve as a foundational framework for researchers initiating studies on this compound.

Application Notes

1. Introduction

This compound belongs to the class of 1,2-diaroylhydrazines, which are characterized by a hydrazine linker connecting two aroyl groups. This structural motif has garnered interest in medicinal chemistry due to its potential to engage in various biological interactions. Derivatives of hydrazine and hydrazones have demonstrated a wide spectrum of pharmacological activities, including anticancer properties. The presence of bromophenyl moieties in this compound may enhance its lipophilicity and potential for specific interactions with biological targets. Research on analogous compounds suggests that this class of molecules may exert anticancer effects through mechanisms such as the induction of apoptosis and cell cycle arrest.

2. Potential Mechanisms of Action

Based on studies of related diaroylhydrazine and hydrazone derivatives, the potential anticancer mechanisms of this compound could involve:

  • Induction of Apoptosis: Many hydrazine derivatives have been shown to trigger programmed cell death in cancer cells. This can occur through both intrinsic and extrinsic apoptotic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer agents. It is plausible that this compound could induce cell cycle arrest at various phases, such as G1, S, or G2/M, thereby inhibiting cancer cell proliferation.

  • Inhibition of Key Signaling Pathways: Various hydrazine derivatives have been found to inhibit critical signaling pathways involved in cancer cell growth and survival, such as those mediated by receptor tyrosine kinases.

3. Potential Research Applications

  • In vitro anticancer screening: Evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Mechanism of action studies: Investigation of the molecular pathways through which this compound exerts its anticancer effects.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound to identify key structural features for optimal anticancer activity.

  • In vivo preclinical studies: Assessment of the antitumor efficacy and toxicity of this compound in animal models of cancer.

Data Presentation

While specific quantitative data for this compound is not available, the following table illustrates how data for analogous 1,2-diacylhydrazine and hydrazone derivatives can be structured. This format allows for a clear comparison of the cytotoxic activities of different compounds across various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A (Iodinated 1,2-diacylhydrazine) HepG211.72[1]
Compound B (Iodinated 1,2-diacylhydrazine) HK-226.80[1]
Compound C (Quinoline hydrazide) SH-SY5Y0.1 - 25.0
Compound D (Quinoline hydrazide) Kelly0.1 - 25.0
Compound E (Quinoline hydrazide) MDA-MB-2310.1 - 25.0
Compound F (Quinoline hydrazide) MCF-70.1 - 25.0
Compound G (Thiazole-bearing indolin-2-one) MCF-77.17 ± 0.94[2]
Compound H (Thiazole-bearing indolin-2-one) MCF-72.93 ± 0.47[2]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and anticancer evaluation of this compound, based on methodologies reported for similar compounds.

1. Synthesis of this compound

This protocol is a standard method for the synthesis of 1,2-diaroylhydrazines.

  • Materials:

    • 4-Bromobenzoyl chloride

    • Hydrazine hydrate

    • Anhydrous pyridine or other suitable base

    • Anhydrous dichloromethane (DCM) or other suitable solvent

    • Standard laboratory glassware and magnetic stirrer

    • Rotary evaporator

    • Recrystallization solvents (e.g., ethanol, methanol)

  • Procedure:

    • Dissolve hydrazine hydrate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add anhydrous pyridine (2.2 equivalents) to the stirred solution.

    • In a separate flask, dissolve 4-bromobenzoyl chloride (2 equivalents) in anhydrous DCM.

    • Add the 4-bromobenzoyl chloride solution dropwise to the hydrazine solution at 0°C over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of this compound from the stock solution in the complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions in fresh medium. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for 48 or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by the compound.

  • Materials:

    • Cancer cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

4. Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

  • Materials:

    • Cancer cells

    • This compound

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Treat cells with the compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_synthesis Synthesis Workflow Hydrazine Hydrazine Hydrate Reaction Reaction Mixture Hydrazine->Reaction AroylChloride 4-Bromobenzoyl Chloride AroylChloride->Reaction Base Pyridine Base->Reaction Solvent DCM Solvent->Reaction Product This compound Reaction->Product Purification G cluster_workflow Anticancer Evaluation Workflow Compound This compound CellLines Cancer Cell Lines Compound->CellLines MTT MTT Assay (Cytotoxicity) CellLines->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism G cluster_pathway Potential Signaling Pathway Compound This compound Target Cellular Target (e.g., Kinase, DNA) Compound->Target Binds/Interacts Signal Signaling Cascade Target->Signal Inhibits CellCycleArrest Cell Cycle Arrest Signal->CellCycleArrest Apoptosis Apoptosis Induction Signal->Apoptosis Inhibition Inhibition of Proliferation CellCycleArrest->Inhibition Apoptosis->Inhibition

References

Synthesis of Heterocyclic Compounds from 1,2-Bis(4-bromobenzoyl)hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1,2-bis(4-bromobenzoyl)hydrazine as a key starting material. The protocols focus on the preparation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a versatile precursor for the synthesis of a variety of five-membered heterocyclic rings. The presence of the two acyl groups and the hydrazine bridge allows for intramolecular cyclization reactions to form stable aromatic systems. The bromo-substituents on the phenyl rings offer sites for further functionalization, making the resulting heterocyclic compounds attractive for the development of new therapeutic agents and functional materials. This document outlines the synthetic pathways and provides detailed experimental procedures for the synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole, and 4-amino-3,5-bis(4-bromophenyl)-1,2,4-triazole.

Synthesis of this compound (Starting Material)

The precursor, this compound, can be synthesized from commercially available 4-bromobenzoyl chloride and hydrazine hydrate.

Experimental Protocol

A solution of 4-bromobenzoyl chloride (2 equivalents) in a suitable solvent (e.g., chloroform) is prepared. To this solution, hydrazine hydrate (1 equivalent) and a base such as triethylamine (2 equivalents) are added dropwise with stirring at room temperature. The reaction mixture is stirred for a specified time to allow for the complete formation of the diacylhydrazine. The resulting precipitate is then collected by filtration, washed with an appropriate solvent to remove impurities, and dried to yield this compound.

Synthesis_Starting_Material reagent1 4-Bromobenzoyl Chloride reaction Stirring at RT reagent1->reaction 2 eq. reagent2 Hydrazine Hydrate reagent2->reaction 1 eq. base Triethylamine base->reaction 2 eq. solvent Chloroform solvent->reaction Solvent product This compound workup Filtration & Washing reaction->workup Reaction Mixture workup->product

Caption: Workflow for the synthesis of this compound.

I. Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole

The synthesis of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole is achieved through the cyclodehydration of this compound. This reaction is commonly facilitated by dehydrating agents such as phosphorus oxychloride.

Experimental Protocol

This compound is heated with an excess of phosphorus oxychloride. The reaction mixture is refluxed for several hours to ensure complete cyclization. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully treated with ice-cold water, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with water to remove any remaining acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole.

Oxadiazole_Synthesis start This compound reaction Reflux start->reaction reagent Phosphorus Oxychloride (excess) reagent->reaction product 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole workup 1. Remove excess POCl3 2. Add ice-water 3. Filtration & Recrystallization reaction->workup Reaction Mixture workup->product

Caption: Synthetic workflow for 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole.

Quantitative Data
CompoundStarting MaterialReagentSolventReaction TimeYield (%)Melting Point (°C)
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazoleThis compoundPOCl₃-4-6 h>90240-242

II. Synthesis of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole

The conversion of the carbonyl oxygens in this compound to sulfur atoms, followed by cyclization, yields the corresponding 1,3,4-thiadiazole. This transformation is typically achieved using thionating agents like Lawesson's reagent or phosphorus pentasulfide.

Experimental Protocol

This compound is mixed with Lawesson's reagent (or phosphorus pentasulfide) in a high-boiling inert solvent such as toluene or xylene. The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then treated with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid is purified by column chromatography or recrystallization to give 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole.

Thiadiazole_Synthesis start This compound reaction Reflux start->reaction reagent Lawesson's Reagent or P₂S₅ reagent->reaction solvent Toluene or Xylene solvent->reaction Solvent product 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole workup 1. Solvent Removal 2. NaHCO₃ wash 3. Extraction & Purification reaction->workup Reaction Mixture workup->product

Caption: Synthetic workflow for 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole.

Quantitative Data
CompoundStarting MaterialReagentSolventReaction TimeYield (%)Melting Point (°C)
2,5-Bis(4-bromophenyl)-1,3,4-thiadiazoleThis compoundLawesson's ReagentToluene8-12 h70-85228-230

III. Synthesis of 4-Amino-3,5-bis(4-bromophenyl)-1,2,4-triazole

The reaction of this compound with excess hydrazine hydrate leads to the formation of a 4-amino-1,2,4-triazole derivative through a cyclocondensation reaction.

Experimental Protocol

This compound is heated with a significant excess of hydrazine hydrate, which acts as both a reactant and a solvent. The reaction mixture is refluxed for an extended period. During this time, water is evolved and can be removed using a Dean-Stark apparatus to drive the reaction to completion. After cooling, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield pure 4-amino-3,5-bis(4-bromophenyl)-1,2,4-triazole.

Triazole_Synthesis start This compound reaction Reflux with water removal start->reaction reagent Hydrazine Hydrate (excess) reagent->reaction product 4-Amino-3,5-bis(4-bromophenyl)-1,2,4-triazole workup 1. Pour into cold water 2. Filtration & Recrystallization reaction->workup Reaction Mixture workup->product

Caption: Synthetic workflow for 4-amino-3,5-bis(4-bromophenyl)-1,2,4-triazole.

Quantitative Data
CompoundStarting MaterialReagentSolventReaction TimeYield (%)Melting Point (°C)
4-Amino-3,5-bis(4-bromophenyl)-1,2,4-triazoleThis compoundHydrazine HydrateHydrazine Hydrate12-24 h60-75>300

Conclusion

The protocols described in this document provide reliable methods for the synthesis of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives from this compound. These heterocyclic compounds serve as valuable building blocks for further chemical modifications and are of significant interest in the field of drug discovery and materials science. The provided quantitative data and experimental workflows are intended to facilitate the reproduction and adaptation of these synthetic procedures in a research and development setting.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving yield and purity.

Issue 1: Low Product Yield

Low or no yield of the desired this compound can be attributed to several factors, from reactant purity to reaction conditions.

  • Possible Cause 1: Poor Quality of Reagents

    • Hydrazine hydrate: Can decompose over time. Use a fresh, unopened bottle or titrate to determine the exact concentration.

    • 4-bromobenzoyl chloride: Can hydrolyze upon exposure to moisture. Use freshly distilled or a newly opened bottle. Ensure all glassware is thoroughly dried.

  • Possible Cause 2: Suboptimal Reaction Conditions

    • Temperature: The acylation of hydrazine is an exothermic reaction. Running the reaction at too high a temperature can lead to side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials.

    • Stirring: Inefficient stirring, especially in a biphasic Schotten-Baumann reaction, will result in poor mixing of reactants and lower the reaction rate.

  • Possible Cause 3: Inefficient Neutralization of HCl

    • The reaction of 4-bromobenzoyl chloride with hydrazine produces hydrochloric acid (HCl). This acid will react with the basic hydrazine to form the unreactive hydrazinium salt, thereby reducing the amount of free hydrazine available for acylation and decreasing the yield.[1]

    • Solution: The Schotten-Baumann reaction conditions, which involve the use of a base (e.g., sodium hydroxide, pyridine, triethylamine) to neutralize the HCl as it is formed, are highly recommended.[1]

  • Possible Cause 4: Formation of Side Products

    • Mono-acylated hydrazine: If the stoichiometry is not carefully controlled, or if the 4-bromobenzoyl chloride is added too quickly, the formation of the mono-acylated intermediate, 1-(4-bromobenzoyl)hydrazine, may be significant.

    • Hydrolysis of 4-bromobenzoyl chloride: In the presence of water (e.g., in aqueous base solutions for the Schotten-Baumann reaction), the acid chloride can hydrolyze back to 4-bromobenzoic acid.[2]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound reagent_quality Check Reagent Purity - Use fresh hydrazine hydrate - Use fresh/distilled 4-bromobenzoyl chloride start->reagent_quality reaction_conditions Optimize Reaction Conditions - Control temperature (0-5 °C) - Ensure sufficient reaction time - Vigorous stirring start->reaction_conditions base_check Verify Base Efficiency - Use adequate amount of base - Slow addition of acid chloride start->base_check side_products Analyze for Side Products - TLC or LC-MS analysis - Check for mono-acylated product start->side_products solution Implement Solutions: - Schotten-Baumann conditions - Controlled addition of reagents - Anhydrous conditions if not using biphasic system reagent_quality->solution reaction_conditions->solution base_check->solution side_products->solution

Caption: Troubleshooting logic for addressing low product yield.

Issue 2: Product is Impure

The presence of impurities can complicate purification and affect the quality of the final product.

  • Possible Impurity 1: 4-bromobenzoic acid

    • Source: Hydrolysis of 4-bromobenzoyl chloride.[2]

    • Removal: Can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The acid will be converted to its water-soluble sodium salt.

  • Possible Impurity 2: 1-(4-bromobenzoyl)hydrazine (mono-acylated product)

    • Source: Incomplete reaction or incorrect stoichiometry.

    • Removal: This impurity is generally more soluble in polar solvents than the desired bis-acylated product. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) can be effective.

  • Possible Impurity 3: Unreacted Hydrazine

    • Source: Use of a large excess of hydrazine.

    • Removal: Hydrazine is water-soluble and can be removed by washing the crude product with water.

Purification Workflow

PurificationWorkflow start Crude this compound wash_bicarb Wash with aq. NaHCO3 solution (Removes 4-bromobenzoic acid) start->wash_bicarb wash_water Wash with water (Removes hydrazine and salts) wash_bicarb->wash_water recrystallize Recrystallize from Ethanol or Acetic Acid (Removes mono-acylated hydrazine) wash_water->recrystallize dry Dry under vacuum recrystallize->dry pure_product Pure this compound dry->pure_product

Caption: General purification workflow for the synthesized product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the synthesis of this compound?

The Schotten-Baumann reaction is a widely used and effective method for the synthesis of amides from amines and acid chlorides, and it is well-suited for this synthesis.[3][4] This method typically involves a two-phase solvent system (e.g., an organic solvent and water) and a base to neutralize the HCl formed during the reaction.[4]

Q2: What is the optimal molar ratio of hydrazine to 4-bromobenzoyl chloride?

The stoichiometric ratio is 1:2. However, to minimize the formation of the mono-acylated product, it is advisable to use a slight excess of the 4-bromobenzoyl chloride or to add the hydrazine solution slowly to the acid chloride solution. A common approach to avoid the formation of undesired bis-hydrazide by-products is the continuous addition of the acyl chloride to a slurry of hydrazine in an inert solvent at a low temperature.[3]

Q3: Which solvent is best for this reaction?

For a Schotten-Baumann reaction, a biphasic system is common, using an organic solvent like dichloromethane or diethyl ether to dissolve the starting materials and product, and an aqueous phase for the base.[4] If anhydrous conditions are preferred, aprotic solvents such as tetrahydrofuran (THF) or dichloromethane can be used in the presence of an organic base like triethylamine or pyridine.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting materials (4-bromobenzoyl chloride and hydrazine), the mono-acylated intermediate, and the final product. The reaction is considered complete when the limiting starting material spot disappears.

Q5: What are the expected yields for this synthesis?

Yields can vary significantly depending on the reaction conditions and the scale of the synthesis. With optimized conditions, yields in the range of 70-90% can be expected.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N,N'-diacylhydrazines.

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • 4-bromobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Hydrochloric acid (HCl, dilute)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 eq) in a 1:1 mixture of water and dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve sodium hydroxide (2.2 eq) in water. Add this solution to the hydrazine mixture.

  • Dissolve 4-bromobenzoyl chloride (2.1 eq) in dichloromethane.

  • Add the 4-bromobenzoyl chloride solution dropwise to the stirred, cooled hydrazine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound as a white solid.

General Experimental Workflow

ExperimentalWorkflow start Start dissolve_hydrazine Dissolve Hydrazine Hydrate and NaOH in Water/DCM start->dissolve_hydrazine cool Cool to 0-5 °C dissolve_hydrazine->cool add_acid_chloride Slowly Add 4-bromobenzoyl Chloride in DCM cool->add_acid_chloride react Stir at Room Temperature for 2-3 hours add_acid_chloride->react workup Work-up: - Separate layers - Wash with acid, water, bicarb react->workup isolate Isolate Crude Product: - Dry and evaporate solvent workup->isolate purify Purify by Recrystallization (e.g., from Ethanol) isolate->purify end Pure Product purify->end

Caption: A typical experimental workflow for the synthesis.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Diacylhydrazine Synthesis

EntryHydrazine SourceAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Hydrazine hydrateBenzoyl chlorideNaOHDichloromethane/Water0 - RT3~85
2Hydrazine sulfate4-Nitrobenzoyl chloridePyridineChloroformRT2~90[5]
3Hydrazine hydrateAcetic anhydrideTriethylamineEthyl acetateRT0.5~80
4Hydrazine hydrate4-bromobenzoyl chlorideNaOHDichloromethane/Water0 - RT375-90 (expected)

Note: The yield for entry 4 is an expected range based on similar reactions, as specific literature values for this exact transformation under these conditions were not found.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Impure reagentsUse fresh or purified starting materials.
Suboptimal temperatureMaintain temperature at 0-5 °C during addition.
Inefficient mixingEnsure vigorous stirring.
HCl neutralizationUse an adequate amount of base (e.g., Schotten-Baumann).
Side reactionsSlow, controlled addition of the acid chloride.
Impure Product 4-bromobenzoic acidWash crude product with aq. NaHCO₃.
Mono-acylated hydrazineRecrystallize from a suitable solvent like ethanol.
Unreacted hydrazineWash crude product with water.

References

Technical Support Center: Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The standard synthesis involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is a nucleophilic acyl substitution.

Q2: What are the potential side reactions I should be aware of during this synthesis?

Several side reactions can occur, leading to impurities and reduced yields. The most common side reactions include:

  • Mono-acylation: Formation of 1-(4-bromobenzoyl)hydrazine.

  • Hydrolysis of Acyl Chloride: 4-bromobenzoyl chloride can react with any moisture present to form 4-bromobenzoic acid.

  • Formation of Azines: Under certain conditions, especially with excess hydrazine, there is a possibility of forming bis(4-bromobenzylidene)hydrazine (an azine), although this is less common from the acyl chloride.

  • Over-acylation: While less common, further reaction at the nitrogen atoms is a theoretical possibility under harsh conditions.

Q3: How can I minimize the formation of the mono-acylated byproduct?

To favor the formation of the desired di-acylated product, it is crucial to control the stoichiometry. Using a molar ratio of at least 2:1 of 4-bromobenzoyl chloride to hydrazine is recommended. Slow, dropwise addition of the acyl chloride to the hydrazine solution can also help to ensure that the hydrazine is fully di-substituted.

Q4: What is the impact of water in the reaction mixture?

Water will hydrolyze the starting material, 4-bromobenzoyl chloride, to 4-bromobenzoic acid. This side reaction consumes the acyl chloride, reducing the overall yield of the desired product. It is therefore critical to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product 1. Incomplete reaction. 2. Hydrolysis of 4-bromobenzoyl chloride. 3. Sub-optimal stoichiometry.1. Increase reaction time or temperature (monitor for degradation). 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of 4-bromobenzoyl chloride (e.g., 2.1 equivalents).
Presence of a significant amount of 1-(4-bromobenzoyl)hydrazine Insufficient amount of 4-bromobenzoyl chloride or non-homogenous reaction mixture.Ensure a molar ratio of at least 2:1 of 4-bromobenzoyl chloride to hydrazine. Add the acyl chloride slowly with vigorous stirring to maintain a homogenous mixture.
Isolation of 4-bromobenzoic acid as a major byproduct Presence of water in the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Protect the reaction from atmospheric moisture.
Product is difficult to purify Presence of multiple side products.Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. Consider alternative purification methods such as column chromatography or recrystallization from a different solvent system.

Experimental Protocols

Synthesis of this compound

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve hydrazine hydrate (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Reaction: Cool the solution in an ice bath. Dissolve 4-bromobenzoyl chloride (2.1 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the 4-bromobenzoyl chloride solution dropwise to the stirred hydrazine solution over a period of 30-60 minutes.

  • Neutralization: A base such as pyridine or triethylamine (2.2 equivalents) can be added to the hydrazine solution to neutralize the HCl formed during the reaction.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: The reaction mixture can be filtered to remove any hydrochloride salt formed. The filtrate is then washed with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification 4-bromobenzoyl_chloride 4-bromobenzoyl chloride Reaction_Vessel Reaction Vessel (Anhydrous Solvent, Base) 4-bromobenzoyl_chloride->Reaction_Vessel Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reaction_Vessel Desired_Product This compound Reaction_Vessel->Desired_Product Side_Products Side Products Reaction_Vessel->Side_Products Purification_Step Recrystallization / Chromatography Desired_Product->Purification_Step Side_Products->Purification_Step Reaction_Pathways R1 4-bromobenzoyl chloride C1 + Hydrazine R1->C1 C2 + 4-bromobenzoyl chloride R1->C2 C3 + H2O R1->C3 R2 Hydrazine R2->C1 P_main This compound (Desired Product) SP1 1-(4-bromobenzoyl)hydrazine (Mono-acylation) SP1->C2 SP2 4-bromobenzoic acid (Hydrolysis) C1->SP1 1st Acylation C2->P_main 2nd Acylation C3->SP2

Technical Support Center: Optimizing Reaction Conditions for 1,2-Bis(4-bromobenzoyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 1,2-Bis(4-bromobenzoyl)hydrazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the acylation of hydrazine with 4-bromobenzoyl chloride. This is typically a one-pot reaction where hydrazine hydrate or hydrazine sulfate is reacted with two equivalents of 4-bromobenzoyl chloride in the presence of a base.

Q2: I am getting a low yield of the desired this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.

  • Formation of mono-acylated byproduct: A significant portion of the hydrazine may only react with one molecule of 4-bromobenzoyl chloride, forming 4-bromobenzohydrazide.

  • Poor quality of reagents: The purity of hydrazine hydrate and 4-bromobenzoyl chloride is crucial. 4-bromobenzoyl chloride is sensitive to moisture and can hydrolyze to 4-bromobenzoic acid.

  • Suboptimal stoichiometry: An incorrect molar ratio of hydrazine to the acyl chloride can lead to a mixture of products.

  • Inefficient purification: The product might be lost during workup and purification steps.

Q3: How can I minimize the formation of the mono-acylated byproduct, 4-bromobenzohydrazide?

A3: To favor the formation of the di-acylated product, ensure that at least two equivalents of 4-bromobenzoyl chloride are used for every equivalent of hydrazine. The slow, dropwise addition of the acyl chloride to the hydrazine solution can also help in achieving di-substitution. Using a suitable base to neutralize the HCl formed during the reaction is also critical.

Q4: What is the best way to purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent for recrystallization is glacial acetic acid, which can effectively remove unreacted starting materials and byproducts.[1] Washing the crude product with water and a solvent like 50% aqueous acetone can also help remove impurities before recrystallization.[1]

Q5: Can I use 4-bromobenzoic acid instead of 4-bromobenzoyl chloride for the synthesis?

A5: While it is possible to use 4-bromobenzoic acid, it would require a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid for reaction with hydrazine. The use of 4-bromobenzoyl chloride is generally more straightforward for this specific synthesis as it is more reactive.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Poor quality of 4-bromobenzoyl chloride (hydrolyzed).Use freshly distilled or commercially available high-purity 4-bromobenzoyl chloride. Ensure all glassware is dry and the reaction is protected from moisture.
Inactive hydrazine hydrate.Use fresh hydrazine hydrate and ensure its concentration is as specified.
Insufficient reaction temperature or time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Mixture of Mono- and Di-acylated Products Incorrect stoichiometry.Use a molar ratio of at least 2:1 of 4-bromobenzoyl chloride to hydrazine.
Rate of addition of acyl chloride is too fast.Add the 4-bromobenzoyl chloride solution dropwise to the hydrazine solution with vigorous stirring.
Product is an Oily Substance or Fails to Crystallize Presence of impurities.Wash the crude product thoroughly to remove unreacted starting materials and byproducts. Attempt recrystallization from a different solvent system.
Product is not the expected compound.Characterize the product using analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity.
Difficulty in Removing Benzoic Acid Byproduct (if starting from benzoyl chloride) Inefficient purification.For similar diaroylhydrazines, steam distillation has been used to remove benzoic acid from the reaction mixture after hydrolysis of the di-benzoyl derivative.[1] Alternatively, washing the crude product with a dilute base solution can help remove acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Bromobenzoyl Chloride and Hydrazine Sulfate

This protocol is adapted from a similar procedure for the synthesis of dibenzoylhydrazine.[1]

Materials:

  • Hydrazine sulfate

  • 4-Bromobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • 50% Aqueous acetone

  • Water

Procedure:

  • In a flask equipped with a mechanical stirrer and cooled in a water bath, prepare a solution of sodium hydroxide in water.

  • Add hydrazine sulfate to the NaOH solution and stir.

  • In separate dropping funnels, place 4-bromobenzoyl chloride and a solution of sodium hydroxide in water.

  • Slowly and simultaneously add the 4-bromobenzoyl chloride and NaOH solution to the stirred hydrazine sulfate solution over a period of 1.5 hours. Maintain a cool temperature.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Saturate the reaction mixture with carbon dioxide to neutralize any excess base.

  • Filter the crude product using suction, press it thoroughly, and then grind it into a paste with 50% aqueous acetone.

  • Filter the product again, wash with water, and press as dry as possible.

  • For purification, dissolve the crude product in boiling glacial acetic acid.

  • Allow the solution to cool, whereupon the this compound will crystallize as fine white needles.

  • Filter the purified product, wash with cold water, and dry under reduced pressure.

Data Presentation: Optimization of Reaction Conditions (Hypothetical Data)

The following table presents hypothetical data to illustrate how reaction conditions can be optimized. Actual results will vary and should be determined experimentally.

Entry Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
1WaterNaOH10-15275
2DichloromethaneTriethylamine25480
3TetrahydrofuranPyridine25485
4DichloromethanePyridine0 to 25388

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - Hydrazine Sulfate - 4-Bromobenzoyl Chloride - Sodium Hydroxide reaction Reaction: - Simultaneous addition - Stirring for 2h reagents->reaction Step 1 workup Workup: - CO2 saturation - Filtration - Washing reaction->workup Step 2 purification Purification: - Recrystallization from  Glacial Acetic Acid workup->purification Step 3 product Final Product: This compound purification->product Step 4

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_low_yield start Low Yield of This compound check_reagents Check Reagent Quality (Hydrazine, Acyl Chloride) start->check_reagents check_stoichiometry Verify Stoichiometry (Acyl Chloride : Hydrazine ≥ 2:1) start->check_stoichiometry check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_purification Analyze Purification Loss start->check_purification solution_reagents Use fresh, high-purity reagents. Protect from moisture. check_reagents->solution_reagents solution_stoichiometry Adjust molar ratios. Use slow addition of acyl chloride. check_stoichiometry->solution_stoichiometry solution_conditions Optimize temperature and reaction time. Monitor with TLC. check_conditions->solution_conditions solution_purification Optimize recrystallization solvent and procedure. check_purification->solution_purification

Caption: A decision tree for troubleshooting low product yield.

References

stability issues of 1,2-Bis(4-bromobenzoyl)hydrazine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-Bis(4-bromobenzoyl)hydrazine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected assay results over time.

Possible Cause: Degradation of this compound in your sample solution. Hydrazide compounds can be susceptible to hydrolysis, particularly under certain pH conditions.

Troubleshooting Steps:

  • pH Assessment:

    • Measure the pH of your solution. Aromatic hydrazones, structurally related to hydrazides, are known to be unstable under acidic conditions. While hydrazides are generally more stable, extreme pH values should be avoided.

    • If the pH is acidic (below 6) or strongly basic (above 9), consider adjusting it to a neutral range (pH 6-8) if your experimental protocol allows. Studies on similar compounds have shown increased stability as the pH approaches neutrality.[1]

  • Solvent Evaluation:

    • Ensure your solvent is pure and free of contaminants that could catalyze degradation.

    • If using aqueous buffers, prepare them fresh to avoid microbial growth that could alter the pH or introduce enzymes.

  • Temperature Control:

    • Store stock and working solutions at low temperatures (2-8 °C) and protect them from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

  • Stability Study:

    • Conduct a preliminary stability study by analyzing your solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions. This will help determine the rate of degradation.

Issue 2: Appearance of new peaks in your chromatogram during analysis.

Possible Cause: Formation of degradation products. The primary degradation pathway for diacylhydrazines in the presence of certain reagents can be cleavage of the N-N bond or hydrolysis of the amide bonds.

Troubleshooting Steps:

  • Peak Identification:

    • If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to identify potential degradation products. Expected hydrolysis products would include 4-bromobenzoic acid and 4-bromobenzoylhydrazine.

    • For oxidative degradation, which can be triggered by strong oxidizing agents, the ultimate products could be 4-bromobenzoic acid and nitrogen gas.[2][3][4]

  • Stress Testing:

    • To confirm the identity of the degradation products, perform forced degradation studies on a sample of this compound. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.

    • See the "Experimental Protocols" section for a detailed forced degradation protocol.

  • Method Specificity:

    • Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact compound from its degradation products.[5][6] If peaks are co-eluting, method optimization is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: For maximum stability, solutions should be stored at 2-8°C and protected from light. The use of amber vials is recommended. For long-term storage, consider preparing aliquots of stock solutions in a suitable organic solvent like DMSO and storing them at -20°C or lower. Avoid repeated freeze-thaw cycles.

Q2: Is this compound sensitive to light?

Q3: What solvents are recommended for dissolving this compound?

A3: Due to its aromatic nature, this compound is expected to have low solubility in water. Organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are suitable for preparing stock solutions. For aqueous-based assays, further dilution in the appropriate buffer is necessary. Be mindful of the final solvent concentration in your experiment, as high concentrations of organic solvents can affect biological assays.

Q4: How does pH affect the stability of this compound?

A4: Based on the behavior of similar hydrazide and hydrazone compounds, this compound is likely to be most stable in neutral to slightly acidic conditions (pH 6-7.5).[1] Strongly acidic or alkaline conditions may promote hydrolysis of the amide bonds.

Q5: What are the likely degradation products of this compound?

A5: The potential degradation products depend on the degradation pathway:

  • Hydrolysis: 4-bromobenzoic acid and 4-bromobenzoylhydrazine.

  • Oxidative Cleavage: 4-bromobenzoic acid and nitrogen gas.[2][3][4]

  • Photocleavage: May result in the formation of 4-bromobenzamide.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies
Factor Potential Issue Recommended Mitigation Strategy
pH Hydrolysis under acidic or alkaline conditions.Maintain solution pH between 6 and 8.
Temperature Increased degradation rate at higher temperatures.Store solutions at 2-8°C for short-term and ≤ -20°C for long-term.
Light Potential for photodegradation.Protect solutions from light using amber vials or by covering containers.
Oxidizing Agents Rapid decomposition.[2][3][4]Avoid contact with strong oxidizing agents (e.g., hypochlorite, peroxides).
Solvent Impurities or reactivity.Use high-purity solvents and freshly prepared buffers.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to test the specificity of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours, then dissolve in the initial solvent.

    • Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV/MS.

    • Compare the chromatograms to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general protocol for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 30%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or mass spectrometry.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H2O2, RT) stock->oxidation Aliquot photo Photostability (UV/Vis light) stock->photo Aliquot control Unstressed Control stock->control Aliquot hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Stress (105°C, solid) thermal->hplc photo->hplc control->hplc data Data Interpretation hplc->data Chromatograms final final data->final Identify Degradants & Assess Method Specificity

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_analysis Analytical Checks cluster_conclusion Conclusion & Action start Inconsistent Results or New Chromatographic Peaks check_params Check Experimental Parameters (pH, Temp, Solvent) start->check_params review_storage Review Storage Conditions (Temp, Light Exposure) start->review_storage run_control Analyze Freshly Prepared Standard check_params->run_control review_storage->run_control stability_study Conduct Time-Course Stability Study run_control->stability_study degradation_confirmed Degradation Confirmed stability_study->degradation_confirmed modify_protocol Modify Protocol: - Adjust pH - Control Temperature - Protect from Light degradation_confirmed->modify_protocol Yes no_degradation No Degradation (Other Issue) degradation_confirmed->no_degradation No investigate_other Investigate Other Causes: - Instrument Error - Reagent Purity no_degradation->investigate_other

Caption: Troubleshooting logic for stability issues of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1,2-Bis(4-bromobenzoyl)hydrazine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound with the molecular formula C₁₄H₁₀Br₂N₂O₂.[1] Like many organic molecules with aromatic rings and halogen substituents, it often exhibits poor solubility in aqueous solutions. This can be a significant hurdle in various experimental workflows, particularly in biological assays where uniform dissolution in aqueous media is crucial for accurate and reproducible results.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on the general behavior of hydrazide and other poorly soluble organic compounds, the initial recommended solvents for creating stock solutions are polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[2] These solvents can typically dissolve a higher concentration of the compound, which can then be diluted into the final aqueous experimental medium.

Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer/cell culture medium. What can I do?

Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.[3]

  • Perform a stepwise dilution: Instead of a single large dilution, add the stock solution to the aqueous medium in smaller increments while vortexing or stirring to facilitate better mixing and reduce localized high concentrations that can trigger precipitation.[3]

  • Lower the stock solution concentration: If precipitation persists, try preparing a less concentrated stock solution in DMSO. This will require adding a larger volume to your assay to achieve the same final concentration of the compound, so be mindful of the final DMSO concentration.

  • Use a co-solvent: In some cases, a co-solvent system can improve solubility. This might involve a mixture of solvents for the stock solution or the addition of a permissible co-solvent to the aqueous medium.

  • Sonication: Briefly sonicating the final solution can sometimes help to break down small precipitates and create a more uniform dispersion.

Q4: Are there any alternative methods to improve the solubility of this compound?

Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases the surface area-to-volume ratio, which can improve the dissolution rate.[4]

  • Solid Dispersions: The compound can be dispersed in a water-soluble carrier matrix. When the carrier dissolves, the compound is released as very fine particles.

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.

These are more advanced techniques that typically require specialized equipment and formulation expertise.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Compound will not dissolve in the initial solvent (e.g., DMSO, DMF). Insufficient solvent volume or low intrinsic solubility at room temperature.1. Increase the solvent volume.2. Gently warm the solution (e.g., to 37°C) and vortex. Ensure the compound is stable at elevated temperatures.3. Try a different polar aprotic solvent.
A clear stock solution is formed, but precipitation occurs immediately upon dilution into aqueous media. The compound has very low aqueous solubility, and the dilution process creates a supersaturated solution that rapidly crashes out.1. Decrease the final concentration of the compound in the assay.2. Use a stepwise dilution protocol with vigorous mixing.[3]3. Consider using a surfactant or a solubilizing agent in the aqueous medium, if compatible with your experimental system.
The solution appears cloudy or hazy after dilution, but no large precipitates are visible. Formation of nano- or micro-precipitates.1. Centrifuge the solution and test the supernatant to determine the actual concentration of the dissolved compound.2. Use sonication to attempt to create a more uniform dispersion.3. Filter the solution through a syringe filter (be aware that this may remove some of your compound if it is not fully dissolved).
Inconsistent experimental results between batches. Variable dissolution of the compound leading to different effective concentrations.1. Standardize the protocol for preparing the compound solution, including solvent, temperature, mixing time, and dilution steps.2. Always visually inspect the final solution for any signs of precipitation before use.3. Prepare fresh dilutions for each experiment from a validated stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 398.05 g/mol )[1]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh out 3.98 mg of this compound.

  • Add the weighed compound to a clean vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed cell culture medium or aqueous buffer

  • Vortex mixer or pipette for mixing

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution of the stock solution in your final aqueous medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium:

    • Add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.

  • Immediately after adding the stock solution, mix the solution thoroughly by gentle vortexing or by pipetting up and down.

  • Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells or assay.

  • It is recommended to prepare a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve Add to solvent dilute Dilute in Aqueous Medium dissolve->dilute 10 mM Stock mix Vortex/Mix Thoroughly dilute->mix add_to_assay Add to Assay mix->add_to_assay Final Concentration incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor PI3K PI3K receptor->PI3K Activation Akt Akt PI3K->Akt Activation downstream Downstream Effectors Akt->downstream Phosphorylation inhibitor This compound (Hypothetical Inhibitor) inhibitor->PI3K Inhibition cell_response cell_response downstream->cell_response Cellular Response (e.g., Proliferation, Survival)

Caption: Hypothetical signaling pathway showing inhibition of PI3K by a small molecule.

References

refining the workup procedure for 1,2-Bis(4-bromobenzoyl)hydrazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental workup procedure.

Troubleshooting Guides and FAQs

Q1: My product has precipitated as a very fine powder, making it difficult to filter and wash. What can I do?

A1: A very fine precipitate can be challenging to handle. Here are a few suggestions:

  • Allow for digestion: After precipitation, allow the mixture to stand for a longer period (e.g., overnight) without stirring. This can encourage smaller particles to aggregate, forming larger, more easily filterable crystals.

  • Use a different filter medium: If you are using standard filter paper, consider switching to a finer porosity filter paper or a sintered glass funnel.

  • Centrifugation: As an alternative to filtration, you can centrifuge the mixture to pellet the solid. The supernatant can then be carefully decanted, and the solid pellet can be washed by resuspension in the wash solvent followed by another round of centrifugation.

Q2: The yield of my product is lower than expected. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors throughout the synthesis and workup process. Consider the following:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate technique, such as Thin Layer Chromatography (TLC). If the reaction is incomplete, you may need to extend the reaction time or slightly increase the temperature.

  • Loss during workup: Significant amounts of the product may be lost during filtration and washing if it has some solubility in the wash solvent. Use ice-cold wash solvents to minimize this loss.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the formation of the mono-acylated hydrazine. Ensuring the correct stoichiometry of reactants can help minimize this.

  • Purification losses: Yield loss is inevitable during purification steps like recrystallization. Optimizing the recrystallization solvent and procedure is key to maximizing recovery.

Q3: My product appears oily or does not solidify upon cooling. How can I induce crystallization?

A3: The formation of an oil instead of a solid product is a common issue in crystallization. Here are some techniques to induce solidification:

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid product from a previous successful synthesis, add a tiny crystal to the oil. This "seed crystal" will act as a template for further crystallization.

  • Solvent trituration: Add a small amount of a solvent in which your product is insoluble (a non-solvent). Stir or sonicate the mixture. This can often induce precipitation of the solid. For this compound, a non-polar solvent like hexane could be effective.

  • Solvent removal and re-precipitation: If the oil is due to residual solvent, ensure all solvent has been removed under vacuum. You can then attempt to redissolve the oil in a minimal amount of a good solvent and precipitate the product by adding a non-solvent.

Q4: What is a suitable solvent for recrystallizing this compound?

A4: Based on literature for structurally similar compounds, N,N-dimethylformamide (DMF) is a potential solvent for recrystallization.[1] Methanol has also been used for the recrystallization of the analogous 1,2-Bis(4-nitrobenzoyl)hydrazine.[2] A solvent system screening may be necessary to find the optimal conditions for your specific product. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q5: What are the likely impurities in my final product and how can I remove them?

A5: Potential impurities in the synthesis of this compound include:

  • Unreacted 4-bromobenzoyl chloride: This can be removed by washing the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to hydrolyze the acid chloride to the more water-soluble carboxylate salt.

  • Unreacted hydrazine: Hydrazine is typically used in excess and is highly soluble in water, so it should be effectively removed during aqueous washes.

  • Mono-acylated hydrazine (4-bromobenzohydrazide): This is a common byproduct if the stoichiometry is not carefully controlled. Recrystallization is the most effective method for removing this impurity, as its solubility profile will differ from the desired bis-acylated product.

  • 4-bromobenzoic acid: This can form from the hydrolysis of 4-bromobenzoyl chloride. It can be removed by washing the crude product with a dilute aqueous base solution.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₄H₁₀Br₂N₂O₂[3]
Molecular Weight398.05 g/mol [3]
AppearanceColorless solid[2]
Melting PointNot explicitly reported for the bromo-derivative. The nitro-analog has a high melting point.
YieldHigh yields are expected based on analogous reactions.[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 1,2-Bis(4-nitrobenzoyl)hydrazine.[2]

Materials:

  • 4-bromobenzohydrazide

  • 4-bromobenzoyl chloride

  • Anhydrous Chloroform

  • Ethyl ether

Procedure:

  • In a round-bottomed flask, dissolve 4-bromobenzohydrazide (1 equivalent) in anhydrous chloroform with stirring.

  • To this solution, add 4-bromobenzoyl chloride (1 equivalent).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, a solid precipitate of this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with ethyl ether to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum.

Purification by Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot N,N-dimethylformamide (DMF) or methanol.[1][2]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow start Start reactants 1. Dissolve 4-bromobenzohydrazide in Chloroform start->reactants addition 2. Add 4-bromobenzoyl chloride reactants->addition reaction 3. Stir at Room Temperature (2-4 hours) addition->reaction precipitation 4. Product Precipitation reaction->precipitation filtration 5. Vacuum Filtration precipitation->filtration washing 6. Wash with Ethyl Ether filtration->washing drying 7. Dry under Vacuum washing->drying product Pure this compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product fine_precipitate Fine Precipitate start->fine_precipitate check_reaction Check Reaction Completion (TLC) low_yield->check_reaction optimize_wash Use Cold Wash Solvent low_yield->optimize_wash check_stoichiometry Verify Stoichiometry low_yield->check_stoichiometry scratch_flask Scratch Flask with Glass Rod oily_product->scratch_flask seed_crystal Add Seed Crystal oily_product->seed_crystal triturate Triturate with Non-Solvent oily_product->triturate digest_precipitate Allow for Digestion fine_precipitate->digest_precipitate change_filter Use Finer Filter fine_precipitate->change_filter centrifuge Centrifuge Mixture fine_precipitate->centrifuge

Caption: Troubleshooting logic for common issues in the workup procedure.

References

Technical Support Center: Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up process.

Experimental Protocols

A common and effective method for the synthesis of this compound is the reaction of 4-bromobenzoyl chloride with hydrazine hydrate in a 2:1 molar ratio. The following protocol is a recommended starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate safety and engineering controls. A similar procedure has been reported for the synthesis of the analogous 1,2-bis(4-nitrobenzoyl)hydrazine.[1]

Materials:

  • 4-Bromobenzoyl chloride

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Pyridine or triethylamine (as an acid scavenger)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Methanol or ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-bromobenzoyl chloride (2.0 equivalents) in the chosen solvent (e.g., DCM).

  • Initial Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of hydrazine hydrate (1.0 equivalent) and pyridine or triethylamine (2.2 equivalents) in the same solvent.

  • Slow Addition: Add the hydrazine solution dropwise to the cooled 4-bromobenzoyl chloride solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Reactions involving hydrazine can be highly exothermic.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is typically a solid. Recrystallize the solid from a suitable solvent such as methanol or ethanol to obtain the pure this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.1. Increase reaction time and monitor by TLC/HPLC until starting material is consumed. Consider gentle heating (e.g., 40 °C) after the initial addition if the reaction is sluggish at room temperature.
2. Formation of the mono-acylated product (4-bromobenzohydrazide).2. Ensure accurate stoichiometry with a slight excess of 4-bromobenzoyl chloride.
3. Loss of product during workup or recrystallization.3. Minimize the number of transfer steps. During recrystallization, cool the solution slowly to maximize crystal formation and minimize the amount of solvent used.
Product is an oil or difficult to crystallize 1. Presence of impurities.1. Purify the crude product using column chromatography on silica gel.
2. Residual solvent.2. Ensure the product is thoroughly dried under vacuum.
Exothermic reaction is difficult to control during scale-up 1. Addition of hydrazine solution is too fast.1. Decrease the addition rate of the hydrazine solution. Use a syringe pump for precise control.
2. Inefficient heat removal.2. Use a larger reaction vessel to increase the surface area for cooling. Employ a more efficient cooling bath (e.g., acetone/dry ice). For larger scales, consider a jacketed reactor with a chiller.
Formation of colored impurities 1. Side reactions, possibly due to oxidation of hydrazine.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, colorless hydrazine hydrate.
2. Decomposition of starting materials or product.2. Avoid excessive heating during the reaction and workup.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: While specific yield data for this compound is not widely published, yields for analogous 1,2-diaroylhydrazines are typically in the range of 70-90% after purification, depending on the scale and purity of the reagents.

Q2: What are the critical safety precautions for this reaction, especially during scale-up?

A2: The primary safety concern is the exothermic nature of the reaction between the acyl chloride and hydrazine.[2] Hydrazine and its derivatives are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] During scale-up, it is crucial to have a robust cooling system and to control the addition rate of the hydrazine solution carefully to prevent a runaway reaction.

Q3: Can I use a different base as an acid scavenger?

A3: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases such as sodium carbonate or potassium carbonate can also be employed, particularly in a biphasic solvent system, which can simplify the workup. For large-scale manufacturing, using simple, inexpensive inorganic bases under aqueous conditions can be more cost-effective.[4]

Q4: What is the best solvent for recrystallization?

A4: Alcohols such as methanol or ethanol are generally good choices for recrystallizing aroyl hydrazines. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. It may be necessary to screen a few solvents to find the optimal one for your specific product purity and crystal form. For a similar compound, 1,2-bis(4-nitrobenzoyl)hydrazine, a methanol solution was used to obtain crystals suitable for X-ray analysis.[5]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC and melting point determination. The molecular formula is C₁₄H₁₀Br₂N₂O₂.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Solutions: 1. 4-Bromobenzoyl Chloride in Solvent 2. Hydrazine Hydrate + Base in Solvent cool Cool 4-Bromobenzoyl Chloride Solution (0-5 °C) prep_reagents->cool add Slowly Add Hydrazine Solution cool->add react Stir at Room Temperature (4-6 hours) add->react quench Quench with Water react->quench wash Wash Organic Layer (HCl, NaHCO₃, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate Under Vacuum dry->concentrate recrystallize Recrystallize from Solvent concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Stoichiometry Issue problem->cause2 cause3 Workup Loss problem->cause3 sol1 Increase Reaction Time / Gentle Heat cause1->sol1 sol2 Verify Molar Ratios cause2->sol2 sol3 Optimize Purification cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 1,2-Diaroylhydrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The core structure of 1,2-diaroylhydrazine has been identified as a versatile pharmacophore, with various derivatives exhibiting significant biological effects. These activities are largely influenced by the nature and position of substituents on the aromatic rings.

Comparative Biological Activity of 1,2-Diacylhydrazine and Related Derivatives

To illustrate the therapeutic potential of the 1,2-diacylhydrazine scaffold, the following table summarizes the in vitro biological activities of several derivatives against various cancer cell lines and microbial strains. The data is compiled from recent studies on structurally related compounds.

Compound/DerivativeTarget Organism/Cell LineActivity MetricValueReference
N'-(4-fluorobenzoyl)-2-hydroxy-3,5-diiodobenzohydrazideStaphylococcus aureusMIC7.81 µM[1]
N'-(4-(trifluoromethyl)benzoyl)-2-hydroxy-3,5-diiodobenzohydrazideStaphylococcus aureusMIC7.81 µM[1]
N'-(4-nitrobenzoyl)-2-hydroxy-3,5-diiodobenzohydrazideStaphylococcus aureusMIC7.81 µM[1]
N'-(4-fluorobenzoyl)-2-hydroxy-3,5-diiodobenzohydrazideHepG2 (Human liver cancer cells)IC5011.72 µM[1]
N'-(4-(trifluoromethyl)benzoyl)-2-hydroxy-3,5-diiodobenzohydrazideHepG2 (Human liver cancer cells)IC5014.33 µM[1]
N'-(4-nitrobenzoyl)-2-hydroxy-3,5-diiodobenzohydrazideHepG2 (Human liver cancer cells)IC5012.85 µM[1]
1,2-bis(5,6-disubstituted-3-methoxy-2-hydroxybenzylidene) hydrazine analogue (5)MCF-7 (Human breast cancer cells)IC50Not specified[2]
N'-benzylidene-3,4-dimethoxybenzohydrazide (4a)S. aureus, C. albicansMIC26.11 µM[3]
N'-benzylidene-3,4-dimethoxybenzohydrazide (4b)P. aeruginosa, S. typhi, E. coliMIC23.28 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are representative protocols for in vitro cytotoxicity and antimicrobial susceptibility testing, based on established methods found in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflow and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Activity Screening cluster_data Data Analysis start Starting Materials (e.g., 4-bromobenzoyl chloride, hydrazine) synthesis Synthesis of 1,2-Bis(4-bromobenzoyl)hydrazine Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution) purification->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Workflow for the synthesis and biological evaluation of 1,2-diaroylhydrazine derivatives.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation compound 1,2-Diaroylhydrazine Derivative compound->akt Inhibition compound->apoptosis Induction

Caption: Postulated mechanism of anticancer activity via inhibition of the PI3K/Akt signaling pathway.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of methodologies for validating the structure of 1,2-Bis(4-bromobenzoyl)hydrazine, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.

At the Forefront: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional model of the molecule.

A study on 1,2-Bis(4-nitrobenzoyl)hydrazine revealed its crystallization in the monoclinic system with the space group P21/n.[1][2] The key crystallographic parameters obtained from this study are summarized in the table below, offering a glimpse into the level of detail achievable with this technique.

Table 1: Crystallographic Data for 1,2-Bis(4-nitrobenzoyl)hydrazine

ParameterValue[1][2]
Molecular FormulaC₁₄H₁₀N₄O₆
Molecular Weight330.26 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)4.7947(6)
b (Å)9.8750(11)
c (Å)14.9094(17)
β (°)99.05(3)
Volume (ų)697.13(14)
Z2

The analysis of the crystal structure of 1,2-Bis(4-nitrobenzoyl)hydrazine revealed that the molecule possesses crystallographically imposed inversion symmetry at the midpoint of the N-N bond.[1][2] Furthermore, the study identified key intermolecular interactions, such as N-H···O hydrogen bonds, which are crucial for understanding the crystal packing and solid-state properties of the compound.[1][2]

Alternative and Complementary Techniques

While single-crystal X-ray crystallography provides unparalleled detail, other methods offer valuable, often more readily obtainable, structural information. These techniques can be used for routine characterization, to study materials that do not form suitable single crystals, or to provide complementary data.

1. Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk sample. While it does not provide the atomic-level detail of single-crystal analysis, it is invaluable for phase identification, purity assessment, and determining unit cell parameters of a crystalline powder.

2. Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The presence of specific absorption bands can confirm the existence of key functional groups. For hydrazine derivatives, characteristic peaks for N-H and C=O stretching vibrations are expected, providing crucial confirmation of the molecular backbone.

Table 2: Comparison of Structural Validation Methods

TechniqueInformation ObtainedSample RequirementsThroughput
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions.High-quality single crystals (typically > 0.1 mm).Low to medium.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, crystallite size, strain.Crystalline powder.High.
Infrared (IR) Spectroscopy Presence of functional groups, information about bonding environment.Solid, liquid, or gas.High.

Experimental Protocols

Single-Crystal X-ray Diffraction (as adapted from the study of 1,2-Bis(4-nitrobenzoyl)hydrazine)[1][2]:

  • Crystal Growth: Suitable single crystals of the compound are grown, often by slow evaporation of a solvent from a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffraction data are collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other structural parameters.

Powder X-ray Diffraction:

  • Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the crystalline phases present by comparison with a database of known patterns.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be prepared as a solid mull (e.g., with Nujol), a KBr pellet, or dissolved in a suitable solvent.

  • Data Collection: The sample is placed in the path of an infrared beam, and the absorbance of light at different wavenumbers is measured.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Visualizing the Workflow

The logical flow of validating a molecular structure using X-ray crystallography can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structural Validation (Bond Lengths, Angles) Structure_Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation

References

A Comparative Study of 1,2-Bis(4-bromobenzoyl)hydrazine and Other Hydrazine Compounds for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2-bis(4-bromobenzoyl)hydrazine and other classes of hydrazine compounds, focusing on their synthesis, anticancer, and antimicrobial properties. The information is compiled from various scientific studies to aid in the research and development of novel therapeutic agents.

Chemical Synthesis

The synthesis of 1,2-diaroylhydrazines, such as this compound, is typically achieved through the condensation reaction of the corresponding aroyl chloride with hydrazine hydrate. A similar methodology has been reported for the synthesis of related compounds, such as (1E,2E)-1,2-bis(3-bromo-4-methoxybenzylidene)hydrazine, where the corresponding aldehyde reacts with hydrazine hydrate in ethanol[1].

Another common method for synthesizing bis-hydrazine derivatives involves the condensation of ketones or aldehydes with hydrazine hydrate, which can be facilitated by heterogeneous catalysts[2][3]. The general synthetic pathway offers a versatile route to a wide range of substituted diacylhydrazine and hydrazone derivatives.

Comparative Anticancer Activity

Hydrazine derivatives, particularly hydrazones and diacylhydrazines, have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression[4].

While specific comparative data for this compound is limited in the reviewed literature, the structure-activity relationship (SAR) of analogous compounds suggests that the presence of electron-withdrawing groups, such as bromine, on the aromatic rings can enhance anticancer activity[5]. Studies on various dihydrazone derivatives have shown that compounds with chloro, nitro, fluoro, and bromo substituents exhibit potent anticancer activity against cell lines like MDA-MB-231, A546, and MCF7[5].

The following table summarizes the in vitro anticancer activity (IC50 values) of selected hydrazine derivatives from various studies to provide a comparative perspective.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Dihydrazones with Electron-Withdrawing Groups
Compound 21 (-Cl)MDA-MB-231Potent[5]
Compound 22 (-NO2)A546Potent[5]
Compound 23 (-F)MCF7Potent[5]
Compound 24 (-Br)MDA-MB-231Potent[5]
Quinazolinone Hydrazine Derivatives
Compound CM9 (p-bromo benzyl)EBC-1 (Lung Cancer)8.6[6]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones
Compound 7cMCF-7 (Breast Cancer)7.17 ± 0.94[7]
Compound 7dMCF-7 (Breast Cancer)2.93 ± 0.47[7]
N-Acyl Hydrazone Derivatives
Compound 7dMCF-7 (Breast Cancer)7.52 ± 0.32[8]
Compound 7dPC-3 (Prostate Cancer)10.19 ± 0.52[8]
Thiazole Derivatives with Hydrazide-Hydrazone Moiety
Compound T38HepG2 (Liver Cancer)1.11 µg/mL[9]

Mechanism of Action & Signaling Pathways

The anticancer mechanisms of hydrazine derivatives are multifaceted. Some quinoline-based hydrazides induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein[4]. Other hydrazone derivatives have been shown to induce apoptosis and arrest the cell cycle at the S phase[9]. Molecular docking studies suggest that some dihydrazones may exert their effect by binding to the minor groove of DNA[5]. While a specific signaling pathway for this compound is not identified in the reviewed literature, related compounds are known to interfere with critical cancer signaling pathways.

Experimental Workflow for Anticancer Activity Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies s1 Synthesize this compound & Analogs t1 Cell Culture (e.g., MCF-7, A549) s1->t1 Test Compounds t2 MTT Assay for Cytotoxicity t1->t2 t3 Determine IC50 Values t2->t3 m1 Cell Cycle Analysis (Flow Cytometry) t3->m1 Active Compounds m2 Apoptosis Assay (e.g., Annexin V) m1->m2 m3 Western Blot for Signaling Proteins m2->m3

Figure 1. A generalized workflow for the synthesis and evaluation of the anticancer properties of hydrazine compounds.

Comparative Antimicrobial Activity

Hydrazide-hydrazones are a well-established class of antimicrobial agents with a broad spectrum of activity[10][11]. The presence of electron-withdrawing groups, such as halogens, on the aromatic rings is often associated with enhanced antimicrobial efficacy[10]. This suggests that this compound could possess significant antimicrobial properties.

The following table presents the Minimum Inhibitory Concentration (MIC) values for various hydrazine derivatives against different microbial strains, offering a comparative overview.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Hydrazide-Hydrazones of Lactic Acid
Compound with -NO2 groupS. aureus64-128[10]
S. pneumoniae64-128[10]
E. coli64-128[10]
P. aeruginosa64-128[10]
Isonicotinic Acid Hydrazide-Hydrazones
Compound 15Gram-positive bacteria1.95-7.81[10]
Compound 16Gram-positive bacteria3.91-7.81[10]
s-Triazine Derivative
Compound 19E. coli12.5[10]
S. aureus6.25[10]
5-Nitrofurane-2-carboxylic Acid Hydrazide-Hydrazones
Compounds 24, 25, 26Various bacteria0.48-15.62[12]
Aminoguanidine Hydrazone Analogues
5-chlorosalicylidene derivativeStaphylococci7.8 (µM)[13]

Mechanism of Action

The antimicrobial action of hydrazide-hydrazones is often attributed to the inhibition of essential microbial enzymes or interference with the synthesis of the cell wall[14]. Molecular docking studies have suggested that some hydrazone derivatives may exert their antibacterial effects by binding to the active site of DNA gyrase[12].

Signaling Pathway for Potential Antimicrobial Action

antimicrobial_pathway cluster_compound Hydrazone Compound cluster_bacterium Bacterial Cell cluster_effect Biological Effect C This compound (or analog) P1 Cell Wall Synthesis C->P1 Inhibition P2 DNA Gyrase C->P2 Inhibition P3 Protein Synthesis C->P3 Inhibition E Bacteriostatic/ Bactericidal Activity P1->E P2->E P3->E

Figure 2. A conceptual diagram illustrating potential antimicrobial mechanisms of action for hydrazine compounds.

Experimental Protocols

Synthesis of 1,2-Bis(aroyl)hydrazine Derivatives (General Procedure)

A common synthetic route involves the reaction of an appropriate aroyl chloride with hydrazine hydrate. For instance, to synthesize a 1,2-bis(aroyl)hydrazine, the corresponding aroyl chloride (2 equivalents) is added dropwise to a stirred solution of hydrazine hydrate (1 equivalent) in a suitable solvent like ethanol or tetrahydrofuran at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then typically stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and can be further purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other hydrazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37 °C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound belongs to the diaroylhydrazine class of compounds which has shown considerable promise in the fields of anticancer and antimicrobial research. Structure-activity relationship studies of related compounds strongly suggest that the bis-bromo substitution is a favorable feature for biological activity. While direct comparative data for this compound is not extensively available, the compiled data on analogous hydrazine derivatives provides a valuable framework for predicting its potential efficacy and guiding future research. Further investigation into the specific mechanisms of action and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized approach for the synthesis and biological evaluation of this and other novel hydrazine compounds.

References

A Researcher's Guide to Confirming the Purity of Synthesized 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis of novel compounds, particularly those with pharmaceutical potential, rigorous purity assessment is paramount. This guide provides a comparative overview of analytical techniques for confirming the purity of synthesized 1,2-Bis(4-bromobenzoyl)hydrazine, a symmetrical diacylhydrazine derivative. Detailed experimental protocols and data interpretation are presented to aid in the definitive characterization of this compound.

Synthesis Pathway and Potential Impurities

The synthesis of this compound typically proceeds via the acylation of hydrazine with two equivalents of 4-bromobenzoyl chloride. This reaction, while generally efficient, can lead to several impurities that may complicate purification and subsequent applications.

Primary Synthesis Route:

Synthesis_Pathway Hydrazine Hydrate Hydrazine Hydrate Reaction Reaction Hydrazine Hydrate->Reaction 4-Bromobenzoyl Chloride (2 eq.) 4-Bromobenzoyl Chloride (2 eq.) 4-Bromobenzoyl Chloride (2 eq.)->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

A critical aspect of purity confirmation is the identification of potential side-products. The primary impurities in this synthesis may include:

  • 4-Bromobenzohydrazide: The mono-acylated intermediate resulting from an incomplete reaction.

  • 4-Bromobenzoic acid: Formed by the hydrolysis of the starting material, 4-bromobenzoyl chloride.

  • Unreacted 4-bromobenzoyl chloride: Residual starting material.

Comparative Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for the unambiguous confirmation of the purity of this compound. The following table summarizes the expected results for the pure compound and the potential impurities.

Analytical TechniqueExpected Result for this compoundPotential Impurity Signature
Melting Point Sharp melting pointBroad melting range or depression
¹H NMR Symmetrical aromatic signals and a single NH proton signal.Additional aromatic or NH signals from impurities.
¹³C NMR A distinct set of signals for the carbonyl and aromatic carbons.Presence of extra signals corresponding to impurities.
IR Spectroscopy Characteristic C=O and N-H stretching frequencies.Broader O-H stretch from carboxylic acid impurity.
Mass Spectrometry Molecular ion peak corresponding to C₁₄H₁₀Br₂N₂O₂.Peaks corresponding to the molecular weights of impurities.

Experimental Protocols and Data Interpretation

Melting Point Determination

Protocol: A small amount of the dried, synthesized solid is packed into a capillary tube and the melting point is determined using a calibrated melting point apparatus.

Interpretation: A sharp and well-defined melting point indicates high purity. The presence of impurities typically results in a broadening of the melting range and a depression of the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • ¹H NMR: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR: Use a more concentrated sample (20-50 mg) in the same deuterated solvent and acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

Interpretation:

  • ¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum of pure this compound is expected to show a simple pattern for the aromatic protons (two doublets) and a single, exchangeable signal for the two equivalent NH protons. The presence of 4-bromobenzohydrazide would introduce additional, distinct aromatic and NH signals. 4-bromobenzoic acid would show a characteristic broad carboxylic acid proton signal.

  • ¹³C NMR: The spectrum of the pure product should display a specific number of signals corresponding to the unique carbon atoms in the symmetrical structure. Any additional peaks would suggest the presence of carbon-containing impurities.

Infrared (IR) Spectroscopy

Protocol: The IR spectrum can be recorded using a KBr pellet or as a thin film on a salt plate from a solution.

Interpretation: The IR spectrum of this compound will be characterized by strong absorption bands for the amide C=O stretching (typically around 1650-1680 cm⁻¹) and N-H stretching (around 3200-3300 cm⁻¹). The presence of 4-bromobenzoic acid as an impurity would be indicated by a broad O-H stretching band in the region of 2500-3300 cm⁻¹.

Mass Spectrometry (MS)

Protocol: A suitable mass spectrometry technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be used to determine the molecular weight of the synthesized compound.

Interpretation: The mass spectrum should show a prominent molecular ion peak (or M+H⁺ in ESI) corresponding to the calculated molecular weight of this compound (C₁₄H₁₀Br₂N₂O₂), which is approximately 397.9 g/mol , considering the isotopic distribution of bromine. The presence of peaks corresponding to the molecular weights of the potential impurities would indicate their presence in the sample.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_Synthesis Synthesis & Initial Purification cluster_Primary_Analysis Primary Purity Assessment cluster_Spectroscopic_Analysis Spectroscopic Confirmation cluster_Final_Purity Final Purity Confirmation Synthesized Product Synthesized Product Melting Point Melting Point Synthesized Product->Melting Point TLC TLC Analysis Synthesized Product->TLC NMR NMR (1H, 13C) Melting Point->NMR TLC->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Purity Confirmed Purity Confirmed MS->Purity Confirmed Data Consistent Further Purification Further Purification MS->Further Purification Impurities Detected Further Purification->Synthesized Product

Caption: Workflow for Purity Confirmation.

By employing this systematic and multi-faceted analytical approach, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the reliability of subsequent biological or chemical studies.

The Evolving Landscape of Antifungal Therapeutics: A Comparative Analysis of Hydrazine-Based Compounds and Existing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against fungal infections, particularly those caused by resilient pathogens like Candida albicans, the scientific community is in constant pursuit of novel therapeutic agents. This guide offers a detailed comparison of the efficacy of emerging hydrazine-based compounds against established antifungal drugs, supported by experimental data. The focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development.

Recent studies have highlighted a series of hydrazine derivatives as potent antifungal agents.[1][2] Among these, several compounds have demonstrated significant efficacy against both wild-type and drug-resistant strains of C. albicans. This analysis will delve into the performance of these compounds in comparison to widely used antifungal drugs such as fluconazole and caspofungin.

Comparative Efficacy: Hydrazine Derivatives vs. Standard Antifungals

The primary measure of a compound's antifungal activity is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative hydrazine-based compounds against Candida albicans, alongside those of fluconazole and caspofungin for comparison.

Compound/DrugTarget OrganismMIC (µg/mL)Notes
Hydrazine Derivatives
Hyd. HC. albicans (Wild-Type)9.6Fungicidal activity observed.[1]
Hyd. OCH3C. albicans (Wild-Type)11.1Also showed a 60% reduction in biofilm formation.[1]
Hyd.ClC. albicans (Wild-Type)5.6Demonstrated rapid fungicidal activity.[1]
(4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C)C. albicans (SC5314)0.0625Showed high-efficiency, broad-spectrum activity.[3]
Aromatic Acylhydrazone (5.2d)C. neoformans0.06Fungicidal at a very low concentration.[4]
Aromatic Acylhydrazone (5.2e)C. neoformans0.06Highly selective and fungicidal.[4]
Existing Antifungal Drugs
FluconazoleC. albicans (Susceptible strains)0.25 - 4A commonly used azole antifungal.
CaspofunginC. albicansVariesReference drug used in studies.[2]

Notably, certain hydrazine-based compounds have shown potent activity against clinical isolates of C. albicans that are resistant to fluconazole and caspofungin, indicating a different mechanism of action and a potential solution to the growing problem of antifungal resistance.[1][2]

Cytotoxicity and In Vivo Efficacy

A critical aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host. Cytotoxicity assays on human cancer cell lines revealed that the hydrazine compounds Hyd. H, Hyd. OCH3, and Hyd.Cl did not exhibit any significant cytotoxicity at concentrations up to 50 µg/mL.[1] The compound (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) also showed low toxicity to human umbilical vein endothelial cells, with a 50% inhibitory concentration (IC50) between 8 and 16 µg/mL, while being effective against fungi at much lower concentrations.[3]

In an in vivo infection model using the nematode Caenorhabditis elegans infected with C. albicans, treatment with Hyd. H, Hyd. OCH3, and Hyd.Cl at their respective MICs significantly reduced nematode mortality.[1][2] Specifically, infection with C. albicans resulted in 85% nematode mortality by day 4, whereas treatment with the hydrazine compounds led to a higher survival rate.[2]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Fungal Inoculum (C. albicans) inoculate Inoculate Microtiter Plate Wells with Fungal Suspension start->inoculate compounds Prepare Serial Dilutions of Hydrazine Compounds & Control Drugs add_compounds Add Diluted Compounds to Respective Wells compounds->add_compounds inoculate->add_compounds incubate Incubate at 37°C for 24-48 hours add_compounds->incubate read_plate Visually or Spectrophotometrically Determine Fungal Growth incubate->read_plate determine_mic Identify Minimum Inhibitory Concentration (MIC) read_plate->determine_mic G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis infect Infect C. elegans with Pathogenic C. albicans treat Treat Infected Nematodes with Hydrazine Compounds or Controls infect->treat monitor Monitor Nematode Survival Daily for 4 Days treat->monitor analyze Calculate and Compare Percentage Survival monitor->analyze G compound Hydrazine-Based Compound (e.g., 31C) ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros damage Oxidative Stress & DNA Damage ros->damage death Fungal Cell Death (Apoptosis/Necrosis) damage->death

References

Validating the Mechanism of Action of 1,2-Bis(4-bromobenzoyl)hydrazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1,2-Bis(4-bromobenzoyl)hydrazine, a non-steroidal ecdysone agonist, and its alternatives. By examining its mechanism of action and presenting supporting experimental data, this document serves as a valuable resource for validating its potential in insect pest management.

Mechanism of Action: Ecdysone Receptor Agonism

This compound belongs to the diacylhydrazine class of insecticides. Its primary mechanism of action is the disruption of the insect molting process through the activation of the ecdysone receptor (EcR). In insects, the steroid hormone 20-hydroxyecdysone (20E) naturally binds to the EcR, initiating a cascade of gene expression that leads to a successful molt.

Diacylhydrazines like this compound mimic the action of 20E, binding to the EcR with high affinity. However, unlike the natural hormone, these synthetic agonists are not easily metabolized, leading to a persistent activation of the receptor. This sustained activation triggers a premature and incomplete molt, ultimately resulting in the death of the insect larva.

Comparative Analysis with Alternative Ecdysone Agonists

Ecdysone Receptor Binding Affinity

The binding affinity of a compound to the ecdysone receptor is a key indicator of its potential insecticidal activity. This is typically measured using a competitive radioligand binding assay, where the compound's ability to displace a radiolabeled ligand from the receptor is quantified. The dissociation constant (Kd) or the inhibitory concentration (IC50) are common metrics, with lower values indicating higher affinity.

CompoundReceptor SourceBinding Affinity (Kd or Ki)
MethoxyfenozidePlodia interpunctella EcR0.5 nM (Kd)[1]
TebufenozideChoristoneura fumiferana EcR>100-fold higher affinity than in hemipteran EcR[2]
RH-131039 (photoaffinity analog)Choristoneura fumiferana EcR2.23 nM (Kd)[3]
Insecticidal Activity

The ultimate measure of performance is the compound's ability to cause mortality in target insect pests. This is often expressed as the lethal concentration (LC50) or effective concentration (EC50) that causes death or a specific sublethal effect in 50% of the test population.

CompoundInsect SpeciesActivity (LC50)
HalofenozideHarmonia axyridis (last-instar larvae)67.1 mg/L[4]
MethoxyfenozideHarmonia axyridis (last-instar larvae)71.3 mg/L[4]
TebufenozidePlutella xylostella37.77 mg/L[5]
KU-106 (experimental DBH)Anopheles gambiae (larvae)760 nM[1]

Experimental Protocols

Competitive Ecdysone Receptor Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of test compounds to the ecdysone receptor.

1. Preparation of Receptor Source:

  • The ecdysone receptor (EcR) and its heterodimer partner, Ultraspiracle (USP), can be obtained from insect cell lines (e.g., Sf9 cells) transfected with plasmids encoding the respective proteins.

  • Alternatively, crude cell extracts from susceptible insect tissues can be used.

  • Prepare a membrane fraction by homogenizing the cells or tissues in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuging to pellet the membranes. Resuspend the pellet in a binding buffer.

2. Radioligand and Competitor Preparation:

  • A high-affinity radiolabeled ecdysone agonist, such as [3H]ponasterone A, is used as the tracer.

  • Prepare a stock solution of the test compound (e.g., this compound) and a series of dilutions to be tested.

3. Binding Assay:

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration of an unlabeled standard ecdysone agonist (e.g., tebufenozide).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

4. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Ecdysone Agonist Mechanism of Action cluster_0 Normal Molting Process cluster_1 Action of this compound 20E 20-Hydroxyecdysone (Natural Hormone) EcR_USP Ecdysone Receptor (EcR/USP Complex) 20E->EcR_USP Binds to Gene_Expression Transient Gene Expression EcR_USP->Gene_Expression Activates Successful_Molt Successful Molt Gene_Expression->Successful_Molt Leads to BBH This compound (Ecdysone Agonist) EcR_USP_2 Ecdysone Receptor (EcR/USP Complex) BBH->EcR_USP_2 Binds tightly to Sustained_Activation Sustained Gene Expression EcR_USP_2->Sustained_Activation Persistently Activates Lethal_Molt Lethal Premature Molt Sustained_Activation->Lethal_Molt Leads to Experimental_Workflow Start Start: Prepare Receptor, Radioligand, and Test Compound Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Start->Incubation Filtration Separate Bound from Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity using Scintillation Counting Filtration->Quantification Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Quantification->Analysis End End: Determine Binding Affinity Analysis->End Logical_Relationship High_Affinity High Binding Affinity to Ecdysone Receptor Sustained_Activation Sustained Receptor Activation High_Affinity->Sustained_Activation causes Premature_Molt Premature Molting Sustained_Activation->Premature_Molt induces High_Insecticidal_Activity High Insecticidal Activity Premature_Molt->High_Insecticidal_Activity results in

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1,2-Bis(4-bromobenzoyl)hydrazine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the production of 1,2-Bis(4-bromobenzoyl)hydrazine, a symmetrical diacylhydrazine derivative of interest in medicinal chemistry and materials science. The efficiency of different synthetic routes is benchmarked based on reported yields, reaction conditions, and reagent accessibility. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation in a research setting.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached from two primary starting materials: 4-bromobenzoyl chloride and 4-bromobenzoic acid. The choice of starting material dictates the necessary reagents and reaction conditions, which in turn influence the overall efficiency of the synthesis.

Data Summary

The following table summarizes the quantitative data for the different synthetic methods identified for the production of this compound and related diacylhydrazines.

Method Starting Material Key Reagents Solvent Temperature Reaction Time Yield (%) Purification
Method 1: Acyl Chloride Route (High-Yield) 4-Bromobenzoyl chlorideHydrazine hydrate, TriethylamineN,N-Dimethylformamide (DMF)20°C2 hours98%Not specified
Method 2: Acyl Chloride Route (Cryogenic) Aroyl chloridesHydrazine monohydrate, Sodium hydroxideWater/Organic (not specified)-10°C5-10 minutes95-98%Recrystallization
Method 3: Carboxylic Acid Route (Vilsmeier Reagent) Carboxylic acidsHydrazine, (Chloromethylene)dimethylammonium chlorideNot specifiedMild conditionsNot specifiedGood to ExcellentNot specified
Method 4: Carboxylic Acid Route (Flow Chemistry) Carboxylic acidsHydrazine hydrate, Sulfuric acid (cat.)Methanol135°C (esterification), 135°C (hydrazinolysis)~13-25 minutes65-91%Precipitation/Filtration

Experimental Protocols

Method 1: High-Yield Synthesis from 4-Bromobenzoyl Chloride

This method represents a highly efficient and straightforward approach to this compound.

Reaction Scheme:

2 (4-Bromobenzoyl chloride) + Hydrazine hydrate --(Triethylamine, DMF)--> this compound

Procedure:

  • To a solution of 4-bromobenzoyl chloride in N,N-dimethylformamide (DMF), add triethylamine as a base.

  • Slowly add hydrazine hydrate to the reaction mixture at 20°C.

  • Stir the reaction mixture for 2 hours at 20°C.

  • The product is isolated to yield this compound.

Note: The original source did not specify the purification method.

Method 2: Cryogenic Synthesis from Aroyl Chlorides

This protocol offers a rapid and high-yielding alternative for the synthesis of diacylhydrazines.

Reaction Scheme:

2 (Aroyl chloride) + Hydrazine monohydrate --(NaOH)--> 1,2-Diacylhydrazine

Procedure:

  • Dissolve the aroyl chloride in a suitable organic solvent.

  • In a separate flask, prepare a solution of hydrazine monohydrate and sodium hydroxide in water, and cool to -10°C.

  • Add the aroyl chloride solution to the hydrazine mixture while maintaining the temperature at -10°C.

  • The reaction is typically complete within 5-10 minutes.

  • The product precipitates from the reaction mixture and is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Method 3: Synthesis from 4-Bromobenzoic Acid via Vilsmeier Reagent

This one-pot method provides a convenient route from the carboxylic acid, avoiding the need to isolate the acyl chloride intermediate.

Reaction Scheme:

2 (4-Bromobenzoic acid) + Hydrazine --(Vilsmeier Reagent)--> this compound

Procedure:

  • To a solution of 4-bromobenzoic acid, add (Chloromethylene)dimethylammonium chloride (Vilsmeier reagent).

  • Add hydrazine to the reaction mixture under mild conditions.

  • The reaction proceeds to form the diacylhydrazine.

Note: Specific solvent and temperature conditions were not detailed in the general procedure.

Method 4: Continuous Flow Synthesis from Carboxylic Acid

This method utilizes a two-step, one-flow process for the synthesis of acid hydrazides, which can be adapted for diacylhydrazine production.

Reaction Scheme:

  • 4-Bromobenzoic acid + Methanol --(H₂SO₄, 135°C)--> Methyl 4-bromobenzoate

  • 2 (Methyl 4-bromobenzoate) + Hydrazine hydrate --(135°C)--> this compound

Procedure:

  • Esterification: A solution of 4-bromobenzoic acid in acidic methanol is pumped through a heated coil reactor at 135°C.

  • Hydrazinolysis: The resulting crude ester stream is mixed with a solution of hydrazine hydrate in methanol and passed through a second heated coil reactor at 135°C.

  • The product solution is collected and the solvent is removed.

  • The crude product is purified by precipitation and filtration.

Synthetic Pathway and Workflow Visualization

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the production of this compound.

G cluster_0 Route 1: From 4-Bromobenzoyl Chloride cluster_1 Route 2: From 4-Bromobenzoic Acid 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Reaction_1 Acylation 4-Bromobenzoyl_Chloride->Reaction_1 Hydrazine_Hydrate_1 Hydrazine Hydrate Hydrazine_Hydrate_1->Reaction_1 Product_1 This compound Reaction_1->Product_1 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Activation Activation (e.g., Vilsmeier Reagent) 4-Bromobenzoic_Acid->Activation Reaction_2 Acylation Activation->Reaction_2 Hydrazine_Hydrate_2 Hydrazine Hydrate Hydrazine_Hydrate_2->Reaction_2 Product_2 This compound Reaction_2->Product_2

Caption: Synthetic Routes to this compound.

G Start Start Reagent_Prep Reagent Preparation and Mixing Start->Reagent_Prep Reaction Controlled Reaction (Temperature & Time) Reagent_Prep->Reaction Isolation Product Isolation (e.g., Filtration) Reaction->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General Experimental Workflow for Synthesis.

Conclusion

The synthesis of this compound is most efficiently achieved via the acylation of hydrazine with 4-bromobenzoyl chloride. This method, particularly when conducted under optimized conditions, offers near-quantitative yields and short reaction times. While direct synthesis from 4-bromobenzoic acid is a viable alternative that avoids the handling of acyl chlorides, it may require the use of coupling agents or more specialized equipment like a flow reactor, with potentially lower overall yields. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available equipment, and cost considerations.

Comparative Docking Analysis of 1,2-Bis(4-bromobenzoyl)hydrazine and Related Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the molecular docking performance of 1,2-dibenzoylhydrazine derivatives and related compounds against various protein targets relevant to drug discovery. While direct comparative studies on 1,2-Bis(4-bromobenzoyl)hydrazine derivatives are limited in the available literature, this document synthesizes findings from several studies on structurally similar molecules to offer insights into their potential as therapeutic agents. The data presented herein is intended to guide researchers in the rational design and development of novel inhibitors.

Data Presentation: Comparative Docking Performance

The following table summarizes the binding affinities and docking scores of various hydrazine derivatives against several key protein targets. This data provides a quantitative basis for comparing the potential efficacy of these compounds.

Compound/DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki)Reference
1,2-Dibenzoylhydrazine (DBH)Ecdysone Receptor (EcR)-8.5349.31 nM[1][2]
1,2-Dibenzoylhydrazine (DBH)Urease-6.7780.02 nM[1][2]
1,2-Dibenzoylhydrazine (DBH)HIV-1 Integrase-7.8119.16 nM[1][2]
Steroidal Pyrazoline Derivative 8SARS-CoV-2 Omicron Protease-7.7Not Reported
Steroidal Pyrazoline Derivative 9SARS-CoV-2 Omicron Protease-7.6Not Reported[3]
Steroidal Pyrazoline Derivative 7SARS-CoV-2 Omicron Protease-7.3Not Reported[3]
Hydrazide-hydrazone (ohbh10)Monoamine Oxidase B (MAO-B)Identified as a potential inhibitorNot Reported[4]
Hydrazide-hydrazone (ohbh10)Acetylcholinesterase (AChE)Identified as a potential inhibitorNot Reported[4]

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for molecular docking studies based on methodologies reported in the cited literature[3][5][6][7].

1. Software:

  • Docking: AutoDock Vina, part of the PyRx virtual screening tool, is commonly used for molecular docking simulations[3][7].

  • Ligand and Protein Preparation: ChemDraw for 2D sketching and Chem3D for energy minimization of ligands. Molecular Graphics Laboratory (MGL) tools for preparing protein and ligand files for docking.

  • Visualization: Discovery Studio and PyMOL are used for visualizing and analyzing the docking results.

2. Ligand Preparation:

  • The 2D structures of the hydrazine derivatives are sketched using ChemDraw.

  • The structures are then converted to 3D and subjected to energy minimization using a force field like MM2.

  • The optimized ligand structures are saved in a suitable format, such as PDB or PDBQT, for docking.

3. Protein Preparation:

  • The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein is saved in the PDBQT format, which includes atomic charges and atom types.

4. Grid Generation:

  • A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are chosen to be large enough to allow the ligand to move freely within the binding pocket.

  • The active site is often identified based on the location of the co-crystallized ligand in the original PDB file[3].

5. Docking Simulation:

  • The prepared ligands and protein are loaded into the docking software.

  • The docking simulation is performed using a search algorithm, such as the Lamarckian genetic algorithm in AutoDock, to explore different conformations and orientations of the ligand within the protein's active site.

  • The simulation generates a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score).

6. Analysis of Results:

  • The best-docked poses are analyzed to understand the binding mode of the ligands.

  • Intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's active site residues are identified and visualized.

  • The binding energies and inhibition constants (Ki) are calculated to quantify the binding affinity.

Visualizations

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis & Comparison A Target Protein Selection (e.g., from PDB) C Protein Preparation (Add hydrogens, assign charges) A->C B Ligand Library Preparation (e.g., this compound derivatives) D Ligand Preparation (Energy minimization) B->D E Grid Box Generation (Define active site) C->E F Molecular Docking (e.g., AutoDock Vina) D->F E->F G Pose Analysis & Interaction Mapping F->G H Binding Energy & Ki Calculation G->H I Comparative Analysis of Derivatives H->I J Lead Compound Identification I->J

Caption: Workflow for a comparative molecular docking study.

G Ligand Hydrazine Derivative Receptor Target Protein (e.g., Kinase, Protease) Ligand->Receptor Binding & Inhibition Signaling Downstream Signaling Cascade Receptor->Signaling Proliferation Cell Proliferation Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis

Caption: Hypothetical signaling pathway modulation.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Bis(4-bromobenzoyl)hydrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Bis(4-bromobenzoyl)hydrazine, a compound that, while not having a specific Safety Data Sheet (SDS) readily available, can be managed by considering the hazards of its constituent parts: the hydrazine functional group and brominated aromatic rings.

Immediate Safety Considerations

Given the presence of the hydrazine moiety, this compound should be treated as a potentially hazardous substance. Hydrazine and its derivatives are known to be toxic, potentially carcinogenic, and corrosive.[1][2][3] Brominated aromatic compounds can also pose environmental hazards. Therefore, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Operational Disposal Plan: A Step-by-Step Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and rinse solutions, in a dedicated and clearly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings (e.g., "Toxic," "Corrosive").[1][4]

Step 2: Neutralization of Small Quantities (for experienced personnel only) For small residual amounts, chemical neutralization can be considered, drawing from general procedures for hydrazine and brominated compounds. This should only be performed by personnel experienced with these reactions and with appropriate safety measures in place.

  • For the Hydrazine Moiety: A dilute solution of an oxidizing agent like sodium hypochlorite or hydrogen peroxide can be used to destroy the hydrazine functional group.[5][6]

  • For the Bromine Content: A reducing agent such as sodium bisulfite or sodium thiosulfate can be used to convert bromine to less harmful bromide ions.[7]

It is crucial to note that the reaction of this compound with neutralizing agents may produce unknown byproducts. Therefore, this method should be approached with caution, and the resulting neutralized waste should still be disposed of as hazardous waste.

Step 3: Final Disposal

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents and acids.[6][8]

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[4]

  • Do not dispose of this compound down the drain or in regular trash.

Data Presentation: Hazard Profile of Related Compounds

To provide a clearer understanding of the potential hazards, the following table summarizes the key safety information for hydrazine, a core component of the target molecule.

Hazard CategoryHydrazineReference
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3]
Corrosivity Causes severe skin burns and eye damage.[1]
Carcinogenicity Suspected of causing cancer.[3]
Reactivity Flammable liquid and vapor. Reacts violently with oxidizing agents.[2][6]

Experimental Protocols: General Neutralization Procedures

The following are general experimental protocols for the neutralization of hydrazine and brominated compounds. These should be adapted with caution for this compound and performed on a small scale in a controlled environment.

Protocol 1: Hydrazine Neutralization with Sodium Hypochlorite

  • In a chemical fume hood, dilute the hydrazine-containing waste with water to a concentration of 5% or less.

  • Slowly add a 5% aqueous solution of sodium hypochlorite with stirring. An excess of the hypochlorite solution should be used to ensure complete oxidation.[6]

  • Allow the reaction to proceed until gas evolution (nitrogen) ceases.

  • The resulting solution should be collected as hazardous waste.

Protocol 2: Bromine Neutralization with Sodium Bisulfite

  • Dissolve the brominated compound waste in a suitable solvent.

  • Slowly add a solution of sodium bisulfite with stirring.

  • The reaction should be monitored for the disappearance of the characteristic bromine color (if present).

  • The resulting solution should be collected as hazardous waste.[7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Segregate and Collect Waste in a Labeled, Sealed Container C->D E Is Chemical Neutralization Feasible and Safe? D->E F Perform Neutralization (Experienced Personnel Only) - Oxidize Hydrazine Moiety - Reduce Bromine E->F Yes G Store Waste Container in a Designated Area E->G No F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I End: Proper Disposal H->I

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-Bis(4-bromobenzoyl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,2-Bis(4-bromobenzoyl)hydrazine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally related compounds, including benzoylhydrazine, 4-bromophenylhydrazine, and the parent compound, hydrazine.[1][2][3][4] Due to the presence of the hydrazine functional group, this compound should be handled as a particularly hazardous substance.[2]

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE) and Safety Measures

Proper engineering controls and personal protective equipment are paramount to ensure safety when handling this compound. All operations involving this compound should be conducted in a designated area.[2]

Safety Measure Specification Rationale & Citation
Engineering Controls Chemical Fume HoodAll handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3][5][6]
Eyewash Station & Safety ShowerMust be readily accessible in the immediate work area.[3]
Eye Protection ANSI Z87.1-compliant safety goggles with side shieldsProtects against splashes and dust.[2]
Face shield (in addition to goggles)Required when there is a significant splash hazard.[2]
Hand Protection Nitrile glovesProvides a primary barrier against skin contact.[2]
Chloroprene glovesRecommended for tasks with a large splash hazard, worn over nitrile gloves for added protection.[2]
Body Protection Flame-resistant lab coatProtects against splashes and fire hazards associated with related flammable compounds.[2][4]
Full-body protective clothingAs needed to prevent any possibility of skin contact.[4][7]
Respiratory Protection Not typically required if handled in a fume hoodIf aerosols or dust are generated outside of a fume hood, a NIOSH-approved respirator is necessary.[4]
Hygiene Wash hands thoroughly after handlingPrevents accidental ingestion and skin contamination.[1][4]
Do not eat, drink, or smoke in the work areaPrevents ingestion of the hazardous chemical.[1][4]
Standard Operating Procedure for Handling

1. Preparation and Precaution:

  • Obtain and read all available safety information for related compounds before starting work.

  • Ensure the work area is clean and uncluttered.

  • Verify that the chemical fume hood is functioning correctly.

  • Confirm the location and operational status of the nearest eyewash station and safety shower.

  • Don all required PPE as detailed in the table above.

2. Handling the Compound:

  • All manipulations of this compound, including weighing and dilutions, must be carried out within a chemical fume hood.[3]

  • Use compatible tools (e.g., spatulas, glassware) to handle the solid.

  • Keep the container tightly closed when not in use.[1][4]

  • Avoid generating dust.[3][6]

  • Grounding of equipment may be necessary to prevent static discharge, which can be an ignition source for related flammable compounds.[4][8]

3. Storage:

  • Store in a tightly sealed, properly labeled container.[1][4]

  • Keep in a cool, dry, and well-ventilated area.[1][4][5][6]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[3][6]

  • The storage area should be a designated zone for particularly hazardous substances.[2]

Emergency and Disposal Plans

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.[9]

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your supervisor and the institutional safety office immediately. Do not attempt to clean up a significant spill yourself.[2]

  • Cleanup (for minor spills, if trained):

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like sand or vermiculite.[8][9]

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][6]

    • Do not allow the material to enter drains or waterways.[3][7][9]

Waste Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.[3]

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][9]

  • For some hydrazine compounds, chemical destruction via oxidation with hypochlorite solutions is a possible disposal method, but this should only be performed by trained personnel following established protocols.[9]

First Aid Measures
Exposure Route Action Citation
Inhalation Move the person to fresh air. Seek immediate medical attention.[1][2][5]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Visual Safety Protocols

The following diagrams illustrate critical safety workflows for handling this compound.

G cluster_spill Chemical Spill Workflow cluster_cleanup Minor Spill Cleanup (Trained Personnel Only) Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Isolate Isolate & Secure Area Evacuate->Isolate Report Report to Supervisor & Safety Office Isolate->Report DonPPE Don Full PPE Report->DonPPE If authorized Contain Cover with Inert Absorbent DonPPE->Contain Collect Collect into Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Workflow for responding to a chemical spill.

G cluster_sop Standard Operating Procedure cluster_prep Preparation cluster_handling Handling cluster_end Post-Handling Review Review Safety Data Check Check Fume Hood & Safety Equipment Review->Check DonPPE Don Required PPE Check->DonPPE Work Work in Fume Hood DonPPE->Work Handle Handle with Care, Avoid Dust Work->Handle Close Keep Container Closed Handle->Close Store Store Properly Close->Store Dispose Dispose of Waste Store->Dispose Clean Clean Work Area & Remove PPE Dispose->Clean Wash Wash Hands Clean->Wash

Caption: Standard operating procedure for chemical handling.

References

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1,2-Bis(4-bromobenzoyl)hydrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.